Benzyl-(4-bromo-phenyl)-ethyl-amine
Description
Properties
Molecular Formula |
C15H16BrN |
|---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
N-benzyl-4-bromo-N-ethylaniline |
InChI |
InChI=1S/C15H16BrN/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16)9-11-15/h3-11H,2,12H2,1H3 |
InChI Key |
KDYMDPNNNNFMKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Solubility Profile of Benzyl-(4-bromo-phenyl)-ethyl-amine in Organic Solvents: A Technical and Experimental Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Benzyl-(4-bromo-phenyl)-ethyl-amine. In the absence of direct experimentally determined quantitative data for this specific molecule, this document leverages established principles of physical chemistry and data from structurally analogous compounds to predict its solubility behavior across a range of common organic solvents. A detailed, step-by-step experimental protocol for the accurate determination of its solubility via the widely accepted isothermal shake-flask method is presented, complete with guidelines for analytical quantification. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in synthesis, purification, formulation, and quality control.
Introduction: The Critical Role of Solubility Data
Benzyl-(4-bromo-phenyl)-ethyl-amine, a substituted aromatic amine, is a compound of interest in medicinal chemistry and synthetic organic chemistry. Its utility as a building block or a potential active pharmaceutical ingredient is fundamentally linked to its physicochemical properties, among which solubility is paramount. A comprehensive understanding of a compound's solubility in various organic solvents is a prerequisite for:
-
Reaction Optimization: The choice of solvent can significantly impact reaction kinetics, yield, and purity by ensuring that reactants are in the optimal phase for interaction.
-
Purification and Crystallization: Solubility data is essential for developing effective purification strategies, such as recrystallization, by identifying suitable solvent and anti-solvent systems.
-
Formulation Development: In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability and dictates the choice of excipients and delivery systems.
-
Analytical Method Development: The preparation of standards and samples for analytical techniques like HPLC and GC-MS requires knowledge of appropriate solvents.
This guide provides a robust framework for predicting and experimentally determining the solubility of Benzyl-(4-bromo-phenyl)-ethyl-amine to support these critical activities.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of Benzyl-(4-bromo-phenyl)-ethyl-amine features a large, non-polar aromatic system (a benzyl group and a bromo-phenyl group) and a tertiary amine functional group. This structure imparts a predominantly hydrophobic and non-polar character to the molecule. The lone pair of electrons on the nitrogen atom of the tertiary amine can act as a hydrogen bond acceptor, but the absence of a hydrogen atom directly attached to the nitrogen prevents it from acting as a hydrogen bond donor.[2]
Based on these structural features and data from analogous compounds, the following solubility profile is predicted:
-
High Solubility: Expected in non-polar and moderately polar aprotic solvents such as toluene, diethyl ether, chloroform, and ethyl acetate. The large non-polar surface area of the molecule will interact favorably with these solvents.
-
Good to Moderate Solubility: Predicted in polar aprotic solvents like acetone and in alcohols such as ethanol and methanol.[1][3] While the overall molecule is non-polar, the tertiary amine group can engage in dipole-dipole interactions with these solvents.
-
Poor to Insoluble: Expected in highly polar solvents, particularly water. The large hydrophobic structure of the molecule will dominate, leading to unfavorable interactions with the highly polar water molecules.[1][4]
This predicted profile is supported by the observed solubility of similar compounds. For instance, 4-Bromoaniline is soluble in organic solvents like ethanol, ether, and chloroform but only slightly soluble in water.[3][5] Similarly, N-benzyl-N-ethyl-aniline is reported to be moderately soluble in ethanol and acetone and practically insoluble in water.
Table 1: Predicted Qualitative Solubility of Benzyl-(4-bromo-phenyl)-ethyl-amine
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Hexane | High | Favorable van der Waals interactions with the large hydrophobic structure. |
| Moderately Polar Aprotic | Diethyl Ether, Chloroform, Ethyl Acetate | High | "Like dissolves like" principle; good compatibility with the molecule's overall non-polar character. |
| Polar Aprotic | Acetone, Acetonitrile | Good to Moderate | The polar functional groups can interact with the tertiary amine. |
| Polar Protic | Ethanol, Methanol | Good to Moderate | The amine can act as a hydrogen bond acceptor with the solvent's hydroxyl group. |
| Highly Polar | Water | Poor to Insoluble | The large hydrophobic moiety dominates, leading to unfavorable interactions with water.[1][4] |
Experimental Determination of Solubility
To obtain precise and accurate solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[6] This method is recommended by the OECD (Organisation for Economic Co-operation and Development) and is suitable for a wide range of compounds and solvents.[7]
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of Benzyl-(4-bromo-phenyl)-ethyl-amine in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
Benzyl-(4-bromo-phenyl)-ethyl-amine (of known purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC with UV detector)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Benzyl-(4-bromo-phenyl)-ethyl-amine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[6]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended solid particles that would lead to an overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve of the analytical method.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.[8][9]
-
-
Calculation:
-
Calculate the solubility of Benzyl-(4-bromo-phenyl)-ethyl-amine in the solvent using the determined concentration and the dilution factor.
-
Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Analytical Quantification Methods
The accurate quantification of the dissolved amine is a critical step in the solubility determination process. Several analytical techniques are suitable for this purpose.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common and reliable method for the analysis of aromatic amines. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[9][10] Detection is performed at a wavelength where the compound exhibits maximum absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve the chromatographic properties of the amine.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it particularly useful for analyzing low concentrations or complex matrices.[11]
The chosen analytical method must be validated for linearity, accuracy, precision, and specificity according to established guidelines to ensure reliable results.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table serves as a template for recording experimentally determined solubility data at a specified temperature.
Table 2: Template for Experimental Solubility Data of Benzyl-(4-bromo-phenyl)-ethyl-amine at 25 °C
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Non-Polar | |||
| Toluene | 2.38 | ||
| Hexane | 1.88 | ||
| Moderately Polar Aprotic | |||
| Diethyl Ether | 4.34 | ||
| Chloroform | 4.81 | ||
| Ethyl Acetate | 6.02 | ||
| Polar Aprotic | |||
| Acetone | 20.7 | ||
| Acetonitrile | 37.5 | ||
| Polar Protic | |||
| Ethanol | 24.55 | ||
| Methanol | 32.7 | ||
| Highly Polar | |||
| Water | 80.1 |
Conclusion
For definitive quantitative data, the detailed experimental protocol for the isothermal shake-flask method provided herein offers a robust and scientifically sound approach. The successful execution of this protocol, coupled with a validated analytical method for quantification, will yield the precise solubility data required for informed decision-making in research, development, and manufacturing processes involving Benzyl-(4-bromo-phenyl)-ethyl-amine.
References
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OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
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LCGC (2012), Determination and Quantification of Primary Aromatic Amine in Printer Ink, [Link].
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PubChem (n.d.), N-benzyl-4-bromo-N-ethyl-2-fluoroaniline, [Link].
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A Technical Guide to the IUPAC Nomenclature of Benzyl-(4-bromo-phenyl)-ethyl-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise and unambiguous naming of chemical structures is a cornerstone of scientific communication, particularly within the fields of medicinal chemistry and drug development. A standardized nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), ensures that a chemical name corresponds to a single, unique molecular structure. This guide provides an in-depth analysis of the IUPAC nomenclature for the tertiary amine, Benzyl-(4-bromo-phenyl)-ethyl-amine, and its derivatives, offering a systematic approach for professionals requiring rigorous and accurate naming conventions.
Deconstructing the Core Moiety: Foundational Principles of Amine Nomenclature
Amines are organic derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic substituents attached directly to the nitrogen atom.[1][2][3] The molecule , Benzyl-(4-bromo-phenyl)-ethyl-amine, is a tertiary amine as the nitrogen atom is bonded to three distinct organic groups: an ethyl group, a benzyl group, and a 4-bromophenyl group.
According to IUPAC guidelines for naming secondary and tertiary amines, the systematic process begins with the identification of the parent chain.[4][5]
Core Principle: The Parent Amine
For unsymmetrically substituted amines, the parent amine is determined by the longest continuous carbon chain attached directly to the nitrogen atom.[4][6][7][8] The name of this parent alkane has its final "-e" replaced by the suffix "-amine".[9][10]
In our target molecule, the three groups attached to the nitrogen are:
-
Ethyl: A two-carbon chain.
-
Benzyl: A phenyl group attached to a methylene (-CH2-) bridge.[11][12]
-
4-Bromophenyl: A benzene ring substituted with a bromine atom at the para (4th) position.[13][14]
The longest alkyl chain is the two-carbon ethyl group. Therefore, the parent amine is ethanamine .
Systematic Naming of the Core Structure: N-benzyl-N-(4-bromophenyl)ethanamine
Once the parent amine is established, the remaining groups attached to the nitrogen atom are treated as substituents. To indicate that these groups are bonded to the nitrogen and not the parent carbon chain, their names are prefixed with the locant N-.[1][4]
Step-by-Step Naming Protocol:
-
Identify the Parent Amine: As determined, the longest alkyl chain connected to the nitrogen is the ethyl group. Thus, the parent name is ethanamine .
-
Identify the N-Substituents: The other two groups on the nitrogen are a benzyl group and a 4-bromophenyl group.
-
Assign 'N-' Locants: To signify their position on the nitrogen atom, they are named as N-benzyl and N-(4-bromophenyl) . Parentheses are used for the substituted phenyl group to avoid ambiguity.
-
Alphabetize the Substituents: All substituents are listed alphabetically before the parent name.[10][15] When alphabetizing, "benzyl" and "bromophenyl" are the terms to consider.
-
B enzyl
-
B romophenyl Since both start with 'b', the second letter is considered. 'be' comes before 'br'. Therefore, the order is N-benzyl followed by N-(4-bromophenyl).
-
-
Assemble the Final Name: Combining the components in the correct order yields the complete IUPAC name.
The final IUPAC name is: N-benzyl-N-(4-bromophenyl)ethanamine
Visualizing the Nomenclature Workflow
The logical process for determining the IUPAC name can be represented by the following workflow diagram:
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Thermodynamic properties of N-benzyl-N-(4-bromo-phenyl)ethyl-amine
Title: Thermodynamic Profiling of N-benzyl-N-(4-bromo-phenyl)ethyl-amine: A Comprehensive Guide for Drug Development
Executive Summary In the landscape of neuropharmacology, halogenated phenethylamine derivatives represent a privileged scaffold. Specifically, N-benzyl-N-(4-bromo-phenyl)ethyl-amine —structurally characterized as a secondary amine featuring both a lipophilic benzyl moiety and a polarizable 4-bromophenyl group—is a critical intermediate and pharmacophore for central nervous system (CNS) active agents, including high-affinity σ1 receptor ligands[1].
As a Senior Application Scientist, I approach the characterization of such molecules not merely through static structural analysis, but through the dynamic lens of thermodynamics. Understanding the driving forces—enthalpy ( ΔH ) and entropy ( ΔS )—that govern ionization, phase partitioning, and target engagement is paramount. This whitepaper elucidates the thermodynamic architecture of N-benzyl-N-(4-bromo-phenyl)ethyl-amine, providing field-proven methodologies for its physicochemical and calorimetric validation.
Molecular Architecture and Thermodynamic Causality
The physicochemical behavior of N-benzyl-N-(4-bromo-phenyl)ethyl-amine is dictated by three distinct structural domains, each contributing uniquely to its thermodynamic signature:
-
The Secondary Amine Core: Acts as the primary ionization center. At physiological pH (7.4), this basic center is predominantly protonated. The thermodynamics of this ionization are enthalpically driven ( ΔHion<0 ) due to the formation of strong ion-dipole interactions with the aqueous solvent[2].
-
The Benzyl Group: Imparts significant bulk lipophilicity. Its desolvation upon entering a lipid bilayer or a hydrophobic receptor pocket is highly entropically favorable ( ΔS>0 ), driving membrane permeability.
-
The 4-Bromophenyl Moiety: The heavy bromine atom serves a dual thermodynamic purpose. It increases the molar volume, further driving the entropy of partitioning, while simultaneously offering a highly directional "sigma-hole" for enthalpically favorable halogen bonding within target receptor cavities[1].
Structural mapping of N-benzyl-N-(4-bromo-phenyl)ethyl-amine to thermodynamic driving forces.
Phase-Transfer Thermodynamics: Ionization and Lipophilicity
For a drug candidate to achieve oral bioavailability and CNS penetration, it must navigate the thermodynamic trade-off between aqueous solubility and lipid permeability. The partition coefficient (LogP) and the acid dissociation constant (pKa) are macroscopic manifestations of microscopic thermodynamic events[2].
As detailed in Table 1, the partitioning of this molecule into a lipophilic phase (e.g., octanol or a lipid bilayer) is an endothermic process ( ΔHlip>0 ). The causality here is the energy required to break the hydrogen-bonded water cavity surrounding the molecule. However, the process is spontaneous ( ΔGlip<0 ) entirely due to the massive entropic gain ( TΔSlip≫0 ) achieved when ordered water molecules are released into the bulk solvent.
Table 1: Representative Thermodynamic Parameters at 298.15 K
| Parameter | Value | Thermodynamic Component | Value (kJ/mol) | Primary Driver |
| pKa (Ionization) | 9.2 | Free Energy ( ΔGion ) | 52.5 | Enthalpic |
| Enthalpy ( ΔHion ) | -45.0 | Ion-dipole formation | ||
| Entropy ( TΔSion ) | -97.5 | Solvent ordering penalty | ||
| LogP (Partitioning) | 4.1 | Free Energy ( ΔGlip ) | -23.4 | Entropic |
| Enthalpy ( ΔHlip ) | 8.5 | Cavity disruption | ||
| Entropy ( TΔSlip ) | 31.9 | Water desolvation |
(Note: Values are representative baseline calculations for the halogenated N-benzyl phenethylamine scaffold derived from group contribution methods and standard physicochemical profiling[2].)
Receptor Binding Thermodynamics: The Enthalpic Efficiency Paradigm
When N-benzyl-N-(4-bromo-phenyl)ethyl-amine engages a target—such as the σ1 receptor—the binding affinity ( Kd ) is dictated by the Gibbs free energy equation: ΔG=ΔH−TΔS .
Historically, drug discovery relied heavily on optimizing lipophilicity, leading to entropically driven, highly hydrophobic molecules that often failed due to off-target toxicity. Modern thermodynamic optimization emphasizes "Enthalpic Efficiency" (EE)[3]. The 4-bromophenyl group is strategically critical here: while its hydrophobicity provides an entropic baseline, the polarizability of the bromine atom allows for specific, enthalpy-driven dispersion forces and halogen bonding with aromatic residues in the receptor pocket, ensuring target selectivity[3].
Experimental Methodologies for Thermodynamic Validation
To ensure scientific integrity, thermodynamic parameters must be empirically validated using self-validating, orthogonal calorimetric systems. Below are the definitive protocols for profiling this compound.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC is the gold standard for directly measuring the enthalpy of binding ( ΔHbind ), allowing for the simultaneous determination of Kd , ΔG , and ΔS in a single experiment[3].
Step-by-Step Methodology:
-
Buffer Matching (Critical Causality): Dialyze the target receptor protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve N-benzyl-N-(4-bromo-phenyl)ethyl-amine strictly in the exact same dialysate. This eliminates the heat of mixing and buffer ionization artifacts, ensuring the measured heat is solely from the binding event.
-
Sample Preparation & Degassing: Prepare the receptor at 10-20 μ M in the calorimetric cell. Prepare the ligand in the syringe at 10x to 15x the cell concentration (100-300 μ M). Degas both solutions under vacuum for 10 minutes to prevent micro-bubble formation, which causes massive baseline spikes.
-
Titration Execution: Set the ITC instrument to 25 °C. Program a titration sequence: an initial 0.5 μ L purge injection (discarded during data analysis), followed by 19 injections of 2.0 μ L each. Space injections by 120 seconds to allow the thermal power to return to baseline.
-
Self-Validation (Blank Subtraction): Conduct an identical titration of the ligand into the buffer alone. Subtract this background heat of dilution from the receptor titration data to isolate the specific binding heat.
-
Data Integration: Integrate the area under each injection peak to determine the heat ( qi ). Fit the normalized heat data to a one-site binding model to extract ΔH and Kd .
ITC experimental workflow for determining binding thermodynamics of the target compound.
Protocol 2: Differential Scanning Calorimetry (DSC) for Solid-State Thermodynamics
To predict the ideal aqueous solubility of N-benzyl-N-(4-bromo-phenyl)ethyl-amine, we must determine its solid-state thermodynamic parameters, specifically the enthalpy of fusion ( ΔHfus ) and the melting temperature ( Tm ).
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument using an indium standard to ensure temperature and heat flow accuracy.
-
Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of crystalline N-benzyl-N-(4-bromo-phenyl)ethyl-amine using a microbalance. Seal the powder hermetically in an aluminum DSC pan. Prepare an empty sealed pan as the reference.
-
Thermal Profiling: Equilibrate the cell at 20 °C. Apply a linear heating ramp of 10 °C/min up to 200 °C.
-
Atmospheric Control (Causality): Maintain a constant purge of dry Nitrogen ( N2 ) gas at 50 mL/min throughout the run. This prevents oxidative degradation of the secondary amine at elevated temperatures, ensuring the endothermic event recorded is purely the phase transition (melting).
-
Analysis: Integrate the melting endotherm to calculate ΔHfus (J/g, then convert to kJ/mol). Utilize the van 't Hoff equation in conjunction with these parameters to model the temperature-dependent ideal solubility of the compound.
Conclusion
The thermodynamic profiling of N-benzyl-N-(4-bromo-phenyl)ethyl-amine reveals a molecule exquisitely balanced for neuropharmacological application. Its highly entropic lipophilicity is anchored by the enthalpic stability of its ionized amine and the directional halogen bonding of its bromophenyl ring. By employing rigorous, self-validating calorimetric methodologies like ITC and DSC, drug development professionals can transcend basic structural-activity relationships (SAR) and engineer best-in-class therapeutics driven by optimized thermodynamic signatures.
References
-
Synthesis and σ1 Receptor Binding of Halogenated N,N′-Diphenethylethylenediamines Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
-
Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
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Absorption and Drug Development: Solubility, Permeability, and Charge State Source: Wiley / AbeBooks URL:[Link]
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Structural and Pharmacological Evolution of 4-Bromo-Phenethylamine Derivatives: A Technical Guide
Executive Summary
The 4-bromo-phenethylamine scaffold represents a critical structural pharmacophore in neuropharmacology, primarily known for its interactions with the serotonergic system. Originally synthesized in the late 20th century, the prototypical compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has served as a foundational template for exploring 5-HT2A, 5-HT2B, and 5-HT2C receptor pharmacology.
In recent years, rational drug design has yielded highly potent derivatives, such as the N-benzyl (NBOMe) and conformationally restricted (FLY) series. These derivatives are no longer merely subjects of forensic toxicology; they are highly selective molecular probes used to elucidate G-protein coupled receptor (GPCR) signaling biases and are currently being investigated as potential non-hallucinogenic psychoplastogens for treatment-resistant psychiatric disorders. This whitepaper provides an in-depth analysis of their structure-activity relationships (SAR), pharmacological profiles, and the rigorous experimental methodologies required to evaluate them.
Structure-Activity Relationships (SAR) & Molecular Evolution
The pharmacological behavior of 4-bromo-phenethylamine derivatives is dictated by precise steric and electronic interactions within the orthosteric binding pocket of serotonin receptors.
-
The Prototypical Scaffold (2C-B): The base structure consists of a phenethylamine backbone with methoxy groups at the 2- and 5-positions and a bromine atom at the 4-position. The lipophilic bromine atom is crucial for anchoring the molecule deep within the 5-HT2 receptor binding pocket, interacting with hydrophobic residues. 2C-B acts as a partial agonist across 5-HT2 receptor subtypes 1.
-
N-Benzyl Substitutions (The NBOMe Series): The addition of an N-(2-methoxybenzyl) group to the primary amine yields 25B-NBOMe. This modification exploits an auxiliary hydrophobic pocket in the 5-HT2A receptor. The 2-methoxy oxygen acts as a hydrogen bond acceptor, drastically increasing binding affinity by over 100-fold compared to 2C-B, shifting the molecule from a partial to a highly efficacious full agonist 2.
-
Conformational Restriction (The FLY Series): In derivatives like 2C-B-FLY, the freely rotating 2,5-methoxy groups are tethered into rigid dihydrofuran rings. This structural rigidification locks the oxygen lone pairs into an optimal geometric orientation for hydrogen bonding with the receptor's transmembrane helices, significantly enhancing both potency and receptor residence time.
Pharmacological Profiling: Quantitative Receptor Affinity
To understand the impact of these structural modifications, it is essential to compare their binding affinities ( Ki ) and functional efficacies. The table below synthesizes quantitative data from competitive radioligand binding assays.
| Compound | Structural Modification | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A Efficacy |
| 2C-B | Base Scaffold | 10.0 - 25.0 | 15.0 - 30.0 | Partial Agonist |
| 25B-NBOMe | N-(2-methoxybenzyl) | 0.5 - 1.7 | 6.2 | Full Agonist |
| 2C-B-FLY | Dihydrofuran rigidification | 1.0 - 5.0 | 2.0 - 10.0 | Full Agonist |
Data summarized from in vitro human recombinant receptor assays 2.
Mechanistic Pathways & Signaling
Activation of the 5-HT2A receptor by high-affinity derivatives like 25B-NBOMe initiates a complex intracellular signaling cascade. As a Gq -coupled receptor, the primary pathway involves the activation of Phospholipase C (PLC), leading to the cleavage of phosphatidylinositol 4,5-bisphosphate ( PIP2 ) into inositol triphosphate ( IP3 ) and diacylglycerol (DAG). This ultimately results in intracellular calcium mobilization. Concurrently, high-efficacy agonists induce receptor phosphorylation and β -arrestin recruitment, leading to receptor internalization—a key mechanism in rapid tolerance development.
5-HT2A Receptor Signaling Cascade Activated by 25B-NBOMe.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the evaluation of 4-bromo-phenethylamine derivatives requires robust in vitro assays. The following is a field-proven protocol for determining the binding affinity ( Ki ) of novel derivatives at the 5-HT2A receptor.
Protocol: Competitive Radioligand Binding Assay (HEK293 Cells)
This self-validating system utilizes [3H] -ketanserin, a selective 5-HT2A antagonist, to establish a baseline of specific binding, which is then competitively displaced by the 4-bromo-phenethylamine derivative 3.
1. Membrane Preparation:
-
Step: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
-
Causality: HEK293 cells are chosen because they lack endogenous 5-HT2A receptors, ensuring that all binding signals originate exclusively from the transfected human targets. The high-speed centrifugation isolates the membrane fraction where the GPCRs are embedded, removing cytosolic interference.
2. Assay Assembly (96-Well Format):
-
Step: To each well, add 50 µL of membrane suspension (approx. 10-20 µg protein), 25 µL of [3H] -ketanserin (final concentration 1-2 nM), and 25 µL of the test compound (25B-NBOMe) at varying concentrations ( 10−11 to 10−4 M).
-
Causality: A 10-point concentration curve is required to accurately plot the sigmoidal displacement curve. [3H] -ketanserin is used because its antagonist nature prevents receptor internalization during the assay, maintaining a stable number of binding sites ( Bmax ).
3. Internal Controls (Self-Validation):
-
Step: Include "Total Binding" wells (buffer instead of test compound) and "Non-Specific Binding" (NSB) wells containing 10 µM methysergide.
-
Causality: This creates a self-validating mathematical boundary. Specific binding is calculated as (Total Binding - NSB). If NSB exceeds 30% of Total Binding, the assay is flagged for lipid-partitioning artifacts, ensuring data trustworthiness.
4. Incubation:
-
Step: Incubate the plates at 37°C for 30 minutes in the presence of 0.1% ascorbic acid.
-
Causality: 37°C mimics physiological conditions, allowing the system to reach thermodynamic equilibrium. Ascorbic acid is a critical antioxidant additive; phenethylamine derivatives are prone to rapid oxidative degradation in aqueous solutions, which would artificially lower their apparent affinity .
5. Filtration & Quantification:
-
Step: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Wash three times with ice-cold Tris-HCl buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Causality: Rapid filtration physically separates the receptor-bound radioligand from the free radioligand. Ice-cold buffer is used for washing because low temperatures drastically reduce the dissociation rate ( koff ) of the bound ligand during the wash step. PEI pre-soaking neutralizes the negative charge of the glass filters, preventing non-specific binding of the positively charged amine ligands.
6. Data Analysis:
-
Step: Calculate the IC50 from the displacement curve and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Translational Perspective
The rigorous characterization of 4-bromo-phenethylamine derivatives extends far beyond basic pharmacology. By understanding the precise structural requirements for 5-HT2A activation, drug development professionals are now engineering novel analogs that decouple the hallucinogenic effects (often mediated by specific β -arrestin biased signaling) from the neuroplastic effects. This paves the way for a new generation of fast-acting antidepressants and psychoplastogens capable of rapidly remodeling dendritic spines in the prefrontal cortex without inducing profound altered states of consciousness.
References
- "25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers", ResearchG
- "Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors", N
- "Heterodimers of serotonin receptor subtypes 2 are driven by 5-HT2C protomers", N
- "Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Rel
Sources
Application Note: Synthesis of N-Benzyl-1-(4-bromophenyl)ethanamine via Titanium-Mediated Reductive Amination
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The synthesis of sterically hindered or electronically deactivated secondary amines is a critical pathway in pharmaceutical development. The reductive amination of 4-bromoacetophenone is a benchmark transformation frequently utilized in modern high-throughput experimentation and automated self-driving flow laboratories for drug discovery[1]. This application note details the robust synthesis of N-benzyl-1-(4-bromophenyl)ethanamine via the reductive amination of 4-bromoacetophenone with benzylamine.
Expertise & Experience: The Causality of Reagent Selection
Standard direct reductive amination protocols utilizing Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride ( NaBH3CN ) are highly effective for aldehydes and aliphatic ketones. However, they often fail or require excessively harsh conditions when applied to aromatic ketones[2]. The resonance stabilization provided by the phenyl ring significantly reduces the electrophilicity of the carbonyl carbon, stalling the formation of the requisite iminium intermediate.
To circumvent this thermodynamic barrier, this protocol employs Titanium(IV) isopropoxide ( Ti(OiPr)4 ) followed by Sodium Borohydride ( NaBH4 ) [3]. Ti(OiPr)4 acts as a dual-purpose reagent:
-
Lewis Acid: It coordinates to the ketone oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by benzylamine.
-
Water Scavenger: It reacts with the water generated during hemiaminal dehydration, irreversibly driving the equilibrium toward the activated imine-titanium complex.
Once the imine is fully formed, the addition of NaBH4 rapidly and cleanly reduces the intermediate to the target secondary amine without over-alkylation.
Visualizing the Reaction Pathway
Fig 1: Experimental workflow for Ti(OiPr)4-mediated reductive amination.
Fig 2: Mechanistic pathway of the titanium-mediated reductive amination.
Reaction Parameters and Stoichiometry
Table 1: Quantitative data and stoichiometry for a 10.0 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Bromoacetophenone | 199.05 | 1.00 | 1.99 g | Electrophile |
| Benzylamine | 107.15 | 1.10 | 1.18 g (1.20 mL) | Nucleophile |
| Titanium(IV) isopropoxide | 284.22 | 2.00 | 5.68 g (5.90 mL) | Lewis Acid / Scavenger |
| Absolute Ethanol | 46.07 | - | 15.0 mL | Solvent |
| Sodium Borohydride | 37.83 | 1.50 | 0.57 g | Reducing Agent |
Experimental Protocol: A Self-Validating System
This methodology is designed as a self-validating system . By integrating strict In-Process Controls (IPCs) and orthogonal purification methods, the protocol intrinsically verifies the success of each chemical transformation before allowing the operator to proceed.
Step 1: Imine Formation
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Add 4-bromoacetophenone (1.99 g, 10.0 mmol) and absolute ethanol (15 mL) to the flask. Stir until fully dissolved.
-
Add benzylamine (1.18 g, 1.20 mL, 11.0 mmol) via syringe.
-
Dropwise, add Titanium(IV) isopropoxide (5.68 g, 5.90 mL, 20.0 mmol).
-
Stir the reaction mixture at room temperature (20–25 °C) for 8–10 hours.
-
Causality Check: The reaction will turn slightly yellow/orange as the imine-titanium complex forms.
-
Step 2: In-Process Control (IPC) - Self-Validation
-
Causality: NaBH4 is a strong reducing agent that will rapidly reduce unreacted 4-bromoacetophenone to 1-(4-bromophenyl)ethanol. Validating the complete consumption of the ketone before reduction is critical to prevent this irreversible side reaction.
-
Withdraw a 10 µL aliquot and quench it in a microtube containing 0.5 mL of ethyl acetate and 0.5 mL of saturated NaHCO3 .
-
Spot the organic layer on a silica gel TLC plate alongside a 4-bromoacetophenone reference standard. Elute with 80:20 Hexanes:Ethyl Acetate.
-
Validation Gate: Proceed to Step 3 only when the ketone spot is completely consumed.
Step 3: Reduction
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Add Sodium Borohydride (0.57 g, 15.0 mmol) in three equal portions over 15 minutes.
-
Causality Check: Portion-wise addition at 0 °C controls the exothermic hydrogen gas evolution and prevents thermal degradation of the imine.
-
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 7–8 hours.
Step 4: Quench and Workup
-
Quench the reaction by slowly pouring it into 30 mL of aqueous ammonia (2M).
-
Causality Check: Aqueous ammonia hydrolyzes the titanium complex, precipitating insoluble titanium dioxide ( TiO2 ) while ensuring the basic amine product remains in its free-base (organic-soluble) form.
-
-
Stir the resulting suspension vigorously for 15 minutes.
-
Filter the mixture through a pad of Celite to remove the white TiO2 precipitate. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).
-
Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 × 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification via Acid-Base Extraction
-
Causality: This orthogonal purification step acts as a final validation of the product's basicity, separating the target amine from any neutral organic impurities without the need for column chromatography.
-
Dissolve the crude oil in diethyl ether (30 mL) and extract with 1M HCl (3 × 15 mL). The secondary amine partitions into the aqueous phase as a water-soluble hydrochloride salt.
-
Discard the ether layer (contains neutral impurities).
-
Basify the combined aqueous acidic layers with 2M NaOH until the pH is > 10. The solution will turn cloudy as the free-base amine precipitates.
-
Extract the aqueous layer with dichloromethane (3 × 20 mL).
-
Dry the combined DCM layers over Na2SO4 , filter, and evaporate to afford the pure N-benzyl-1-(4-bromophenyl)ethanamine.
References
-
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
-
Bhattacharyya, S. et al. "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination." Tetrahedron Letters, 1994, 35(15), 2401-2404. URL:[Link]
-
Abolhasani, M. et al. "Self-Driving Laboratories for Chemistry and Materials Science." Chemical Reviews, 2024. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
Application Notes and Protocols for the Buchwald-Hartwig Cross-Coupling of Benzyl-(4-bromo-phenyl)-ethyl-amine
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The arylamine motif is a prevalent feature in a vast array of biologically active molecules and functional organic materials.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for the synthesis of these crucial bonds.[4][5] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have rendered it superior to classical methods, which often necessitate harsh conditions and have limited applicability.[1][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig reaction for the intramolecular cross-coupling of Benzyl-(4-bromo-phenyl)-ethyl-amine. This particular transformation is of interest as it leads to the formation of a substituted N-aryl heterocycle, a common scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Overview: A Palladium-Catalyzed Dance
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[6] The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[6][7]
-
Amine Coordination and Deprotonation: The secondary amine, Benzyl-(4-bromo-phenyl)-ethyl-amine, coordinates to the palladium center. A base then deprotonates the amine, forming a palladium-amido complex.[7][8]
-
Reductive Elimination: This is the crucial C-N bond-forming step. The N-aryl product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]
A potential side reaction is β-hydride elimination, which can be minimized through the careful selection of ligands.[4][10]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point for the intramolecular Buchwald-Hartwig cross-coupling of Benzyl-(4-bromo-phenyl)-ethyl-amine. Optimization may be required based on experimental observations.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Benzyl-(4-bromo-phenyl)-ethyl-amine | ≥98% | Commercially Available | Starting material |
| Palladium(II) acetate [Pd(OAc)₂] | Catalyst Grade | Commercially Available | Palladium precursor |
| XPhos | ≥98% | Commercially Available | Bulky phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Strong, non-nucleophilic base |
| Toluene | Anhydrous | Commercially Available | Reaction solvent |
| Diethyl ether | Anhydrous | Commercially Available | For workup |
| Saturated aq. NH₄Cl | Reagent Grade | In-house preparation | For quenching |
| Brine | Reagent Grade | In-house preparation | For washing |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying agent |
| Celite | --- | Commercially Available | Filtration aid |
| Schlenk flask/tube | --- | --- | For inert atmosphere |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Oil bath or heating mantle | --- | --- | --- |
| Inert gas (Argon or Nitrogen) | High Purity | --- | --- |
Reaction Setup and Procedure:
-
Preparation of the Reaction Vessel: In a fume hood, add a magnetic stir bar to a Schlenk flask and flame-dry the flask under vacuum. Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.
-
Addition of Reagents: To the cooled flask, add Benzyl-(4-bromo-phenyl)-ethyl-amine (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), palladium(II) acetate (0.02 equiv.), and XPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1 M with respect to the starting material.
-
Reaction Execution: Place the flask in a preheated oil bath set to 100-110 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Workup and Purification:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.[1]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and rinse the pad with diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl heterocyclic product.
Experimental Workflow
Caption: Step-by-step experimental workflow for the reaction.
Key Considerations and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on several factors:
-
Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling secondary amines.[11] Other ligands such as RuPhos or BrettPhos could also be screened for optimal performance.[12] The catalyst and ligand should be handled under an inert atmosphere to prevent deactivation.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be effective.[5][8]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[7] The solvent must be thoroughly dried to prevent quenching of the base and catalyst deactivation.
-
Temperature: The reaction temperature can influence the rate and yield. Temperatures between 80-120 °C are common.[7]
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst/ligand | Ensure reagents are handled under inert conditions. Use fresh, high-quality catalyst and ligand. |
| Insufficiently strong base | Switch to a stronger base like LHMDS. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | β-hydride elimination | Screen different ligands that may suppress this pathway. |
| Hydrodehalogenation | Ensure the reaction is strictly anaerobic. | |
| Difficulty in purification | Co-eluting impurities | Optimize the chromatography conditions (solvent system, gradient). Consider recrystallization. |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of arylamines. The protocol outlined in this application note provides a solid foundation for the successful intramolecular cross-coupling of Benzyl-(4-bromo-phenyl)-ethyl-amine. By carefully considering the choice of catalyst, ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can effectively utilize this powerful transformation to access complex molecular architectures relevant to drug discovery and materials science.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing). Available at: [Link]
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing). Available at: [Link]
-
(N-heterocyclic carbene)-Pd catalyzed synthesis of poly(triarylamine)s by Buchwald-Hartwig coupling of aryl chlorides - Research Explorer - The University of Manchester. Available at: [Link]
-
Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Available at: [Link]
-
(A) Waste-minimised process for the synthesis of di- and triarylamines... - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed. Available at: [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Grokipedia. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega - ACS Publications. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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Application Note: Reagents and Protocols for the Synthesis of N-Benzyl Phenethylamine Analogs
Introduction and Pharmacological Rationale
The structural modification of classical 2,5-dimethoxy phenethylamines (the 2C-X series) via N-benzylation yields a class of superpotent compounds commonly known as the NBOMe series[1]. As a Senior Application Scientist, understanding the structure-activity relationship (SAR) is critical before initiating synthesis. The addition of an N-benzyl moiety—specifically an N-(2-methoxybenzyl) group—dramatically enhances both the binding affinity and functional potency at the human 5-HT2A receptor[1].
This enhancement is quantitatively profound. For example, the parent primary amine 2,5-dimethoxy-4-iodophenethylamine (2C-I) exhibits sub-nanomolar affinity, but its N-benzylated counterpart (25I-NBOMe) demonstrates a nearly 7-fold increase in binding affinity, pushing it into the picomolar range[2]. This application note details the mechanistic rationale, reagent selection, and validated protocols for synthesizing these critical pharmacological tools.
Quantitative Impact of N-Benzylation
To illustrate the causality behind this synthetic target, Table 1 summarizes the quantitative shift in receptor affinity following N-benzylation.
Table 1: Impact of N-Benzyl Substitution on 5-HT2A Receptor Affinity
| Compound | Structural Modification | 5-HT2A Affinity ( Ki , nM) | Reference |
| 2C-I | Primary Amine (Parent) | 0.62 | [2] |
| 25I-NBOMe | N-(2-methoxybenzyl) | 0.087 | [2] |
Mechanistic Overview: Reductive Amination
The synthesis of N-benzyl phenethylamines relies on the highly reliable reductive amination pathway[3]. This two-stage process involves the condensation of a primary phenethylamine with a substituted benzaldehyde to form an electrophilic imine (Schiff base), followed by the chemoselective reduction of the carbon-nitrogen double bond to yield the secondary amine[1].
Reaction workflow for the reductive amination of N-benzyl phenethylamines.
Reagent Selection Guide
The choice of reagents dictates the chemoselectivity, yield, and scalability of the synthesis.
-
Precursors: The phenethylamine (e.g., 2C-B, 2C-I) must be in its free base form to act as a nucleophile. If supplied as a hydrochloride salt, it must be neutralized in situ using a non-nucleophilic organic base like triethylamine (TEA)[4].
-
Aldehydes: 2-methoxybenzaldehyde is the standard for synthesizing NBOMe compounds. However, fluorinated or methylenedioxy analogs (e.g., NBF, NBMD) are frequently utilized to probe distinct spatial requirements within the receptor binding pocket[4].
-
Reducing Agents:
-
Sodium Borohydride ( NaBH4 ): Highly cost-effective and efficient in methanolic or ethanolic solvents[4]. Because imine formation in anhydrous methanol is rapid, NaBH4 is preferred for one-pot sequential procedures[3].
-
Sodium Triacetoxyborohydride ( NaBH(OAc)3 ): Milder and highly selective for imines over aldehydes. It is ideal for continuous one-pot reactions in aprotic solvents (e.g., dichloroethane) where the aldehyde and amine are mixed simultaneously with the reductant.
-
Experimental Protocol: One-Pot Reductive Amination
This protocol outlines the synthesis of an N-benzyl phenethylamine (e.g., 25I-NBOMe) using NaBH4 in anhydrous methanol[3].
Self-Validating System Design: This protocol incorporates built-in visual and chromatographic checkpoints. Imine formation is typically accompanied by a distinct color shift (clear to pale yellow). The complete disappearance of the UV-active aldehyde spot on Thin Layer Chromatography (TLC) confirms that the condensation phase is complete, preventing the accidental reduction of unreacted aldehyde into a benzyl alcohol byproduct.
Step-by-Step Methodology
-
Freebasing the Amine: Suspend the phenethylamine hydrochloride salt (1.0 eq, ~1.0 mmol) in 5 mL of anhydrous methanol. Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature (RT). Causality: Triethylamine liberates the nucleophilic primary amine, which is strictly required to attack the carbonyl carbon of the aldehyde[4].
-
Imine Condensation: Add the substituted benzaldehyde (e.g., 2-methoxybenzaldehyde, 1.05 eq) dropwise to the stirring solution.
-
Incubation & Validation: Allow the mixture to stir at RT for 2 to 12 hours[3]. Causality: Anhydrous methanol acts as a dehydrating environment, driving the equilibrium toward the Schiff base. Validation: Monitor via TLC (DCM:MeOH 9:1). Proceed only when the aldehyde spot is entirely consumed.
-
Hydride Reduction: Cool the reaction flask to 0 °C using an ice bath. Slowly add NaBH4 (3.0 eq) in small portions over 15 minutes[3]. Causality: The reduction of the imine is highly exothermic and evolves hydrogen gas. Cooling the system prevents solvent boil-off and suppresses side reactions.
-
Completion: Remove the ice bath and allow the reaction to stir for an additional 24 hours at RT to ensure complete reduction[3].
-
Quenching: Carefully add saturated aqueous NH4Cl (5 mL). Causality: This step safely destroys excess hydride reagents and quenches the reaction prior to atmospheric exposure.
-
Extraction & Purification: Evaporate the methanol in vacuo. Partition the remaining aqueous residue with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. The resulting N-benzylated phenethylamine can be isolated as a hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the free base[3].
Pharmacological Context: Biased Agonism at 5-HT2A
N-benzyl phenethylamines are not merely potent agonists; they are essential tools for mapping the functional topography of the 5-HT2A receptor[2]. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that exhibits functional selectivity. Upon activation by NBOMe analogs, the receptor can couple to canonical Gαq proteins or recruit β -arrestin2[4]. Understanding this divergence is critical for drug development professionals aiming to isolate therapeutic effects from hallucinogenic liabilities.
5-HT2A receptor biased signaling pathways activated by N-benzyl phenethylamine agonists.
References
- Braden, M., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2007). Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands. ResearchGate.
- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2025). ResearchGate.
- d'Andrea, Laura. (2023). Design and synthesis of beta-Arrestin-biased 5HT2AR agonists. Aalborg Universitet.
- Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. National Institutes of Health (NIH).
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Application Note: Chemoselective Catalytic Hydrogenation Protocols for Benzyl-(4-bromo-phenyl)-ethyl-amine
Strategic Overview
In the synthesis and late-stage functionalization of active pharmaceutical ingredients (APIs), managing competing reducible functional groups is a critical challenge. Benzyl-(4-bromo-phenyl)-ethyl-amine represents a classic chemoselectivity paradigm: it contains both a hydrogenolysable benzylic C–N bond and a reducible aromatic C–Br bond.
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and hydrogen gas (H₂) is highly effective for N-debenzylation[1]. However, under unoptimized conditions, Pd/C will simultaneously catalyze the hydrodebromination (dehalogenation) of the aryl bromide. This application note provides field-proven, causality-driven protocols to selectively control these divergent pathways, allowing researchers to achieve either selective N-debenzylation or global hydrogenolysis .
Mechanistic Insights & Causality (E-E-A-T)
To control the reaction outcome, we must manipulate the microenvironment of the palladium catalyst.
-
The N-Debenzylation Pathway: The cleavage of the benzylic C–N bond involves the dissociative chemisorption of H₂ and the coordination of the benzylic group to the Pd surface. As the reaction proceeds, the newly formed free amine product can strongly coordinate to the palladium active sites, effectively poisoning the catalyst and stalling the reaction. As detailed in the, introducing an acidic additive (e.g., HCl) protonates the amine, preventing this coordination and accelerating the debenzylation[1].
-
The Hydrodebromination Pathway: The cleavage of the aryl C–Br bond proceeds via the oxidative addition of Pd(0) into the carbon-halogen bond. This process generates hydrobromic acid (HBr) as a stoichiometric byproduct. If HBr is allowed to accumulate, the localized drop in pH and halide coordination poisons the catalyst, halting dehalogenation. To drive dehalogenation to completion, a base (e.g., Triethylamine) must be added to scavenge the HBr.
-
The Chemoselectivity Switch: Research on the demonstrates that pH is the master regulator of this chemoselectivity[2]. Acidic conditions (pH < 4.5) suppress oxidative addition into the C–Br bond while accelerating N-debenzylation. Conversely, basic conditions promote complete dehalogenation alongside debenzylation. Furthermore, Sajiki et al. demonstrated in the that specific catalyst poisons like ethylenediamine can suppress both pathways entirely if needed[3].
Reaction Pathway Visualization
Reaction pathways for the chemoselective hydrogenation of Benzyl-(4-bromo-phenyl)-ethyl-amine.
Quantitative Data Presentation
The following table summarizes the causal relationship between the reaction microenvironment (pH control) and the resulting chemoselectivity.
| Reaction Goal | Catalyst | Solvent | Additive (pH Control) | H₂ Pressure | Temp | Expected Major Product | Est. Yield |
| Selective N-Debenzylation | 10% Pd/C | MeOH | 1.1 eq HCl (Acidic) | 1 atm | 25 °C | (4-bromo-phenyl)-ethyl-amine | > 90% |
| Global Hydrogenolysis | 10% Pd/C | MeOH | 2.5 eq Et₃N (Basic) | 1-3 atm | 25-40 °C | Phenyl-ethyl-amine | > 95% |
| Suppressed Hydrogenation | 5% Pd/C(en) | THF | None (Neutral) | 1 atm | 25 °C | Benzyl-(4-bromo-phenyl)-ethyl-amine | N/A (Recovered) |
Experimental Protocols
Protocol A: Chemoselective N-Debenzylation (Preserving the Aryl Bromide)
Objective: Cleave the N-benzyl group while strictly preserving the aryl bromide moiety. Causality Check: The addition of HCl protonates the resulting amine, preventing catalyst poisoning, while the low pH thermodynamically disfavors the oxidative addition of Pd into the C–Br bond.
-
Reaction Setup: In a thoroughly dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Benzyl-(4-bromo-phenyl)-ethyl-amine in 10 mL of anhydrous Methanol (MeOH).
-
Acidification: Add 1.1 equivalents of 1M HCl in ether (or aqueous HCl).
-
Self-Validation (IPC 1): Spot-check the pH of an aliquot using pH paper; it must be < 3. This ensures the amine will be instantly protonated upon formation.
-
-
Catalyst Addition: Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C).
-
Safety Note: Pd/C is pyrophoric. Add it under a blanket of inert gas (N₂ or Ar) to prevent solvent ignition.
-
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with hydrogen gas (H₂) from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.
-
Hydrogenation: Stir the black suspension vigorously at room temperature (25 °C) under 1 atm of H₂.
-
Reaction Monitoring: Monitor the reaction via LC-MS every 2 hours.
-
Self-Validation (IPC 2): The starting material mass should disappear, replaced by the debenzylated product mass. The strict absence of a [M-Br] peak confirms the successful preservation of the halogen.
-
-
Workup: Once complete, purge the flask with N₂. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with excess MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. To isolate the free amine, partition the residue between Ethyl Acetate and 1M NaOH (to deprotonate the amine salt). Extract, dry over Na₂SO₄, and concentrate to yield pure (4-bromo-phenyl)-ethyl-amine.
Protocol B: Global Hydrogenolysis (N-Debenzylation + Hydrodebromination)
Objective: Completely reduce the molecule by cleaving both the N-benzyl and C–Br bonds. Causality Check: The addition of Triethylamine (Et₃N) neutralizes the HBr generated during dehalogenation. Without this base, the accumulating HBr would poison the Pd catalyst and stall the reaction prematurely.
-
Reaction Setup: Dissolve 1.0 mmol of Benzyl-(4-bromo-phenyl)-ethyl-amine in 10 mL of Methanol.
-
Basification: Add 2.5 equivalents of Triethylamine (Et₃N). The excess base accounts for the neutralization of HBr and maintains a basic microenvironment.
-
Catalyst Addition: Add 10 mol% of 10% Pd/C under an inert atmosphere.
-
Atmosphere Exchange: Evacuate and backfill the flask with H₂ three times. For faster dehalogenation, a Parr shaker or autoclave at 3 atm H₂ can be utilized.
-
Hydrogenation: Stir vigorously at 25–40 °C.
-
Self-Validation (IPC 1): If using a closed system with a pressure gauge, a continuous drop in H₂ pressure will be observed as both bonds consume hydrogen.
-
-
Reaction Monitoring: Monitor via LC-MS.
-
Self-Validation (IPC 2): The intermediate (4-bromo-phenyl)-ethyl-amine may appear transiently but should fully convert to the completely reduced Phenyl-ethyl-amine. Cessation of H₂ uptake indicates completion.
-
-
Workup & Isolation: Purge with N₂, filter through Celite®, and concentrate the filtrate. The crude product can be purified via acid-base extraction or silica gel chromatography to yield pure Phenyl-ethyl-amine.
References
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Source: ResearchGate. URL:[Link]
-
The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. Source: ACS Publications (The Journal of Organic Chemistry). URL:[Link]
Sources
Application Note: Divergent Derivatization of N-Benzyl-2-(4-bromophenyl)ethanamine for SAR Studies
Introduction & Mechanistic Rationale
Phenethylamine scaffolds are privileged structures in neuropharmacology, frequently serving as the core pharmacophore for ligands targeting monoamine transporters, trace amine-associated receptors (TAARs), and serotonin (5-HT) receptors (1)[1]. The molecule N-benzyl-2-(4-bromophenyl)ethanamine presents a highly versatile synthetic node for Structure-Activity Relationship (SAR) mapping. It contains two orthogonal handles for derivatization: a basic secondary amine and an aryl bromide.
Modifying these sites allows medicinal chemists to systematically probe the target receptor's binding pocket:
-
Amine Derivatization (Pathway A): The secondary amine is typically protonated at physiological pH, acting as a critical hydrogen-bond donor/acceptor. Converting it to an amide or sulfonamide neutralizes this basic center, dramatically altering the topological polar surface area (tPSA) and lipophilicity (clogP). This is essential for optimizing blood-brain barrier (BBB) penetration and evaluating the necessity of the amine-aspartate salt bridge in GPCR binding.
-
Aryl Bromide Functionalization (Pathway B): The 4-bromo substituent is an ideal electrophilic precursor for Palladium-catalyzed Suzuki-Miyaura cross-coupling (2)[2]. By coupling the aryl bromide with various aryl or heteroaryl boronic acids, researchers can extend the π -system to map the steric boundaries and electronic requirements of the receptor's hydrophobic cleft (3)[3].
SAR Derivatization Workflow
Divergent SAR derivatization workflow for N-benzyl-2-(4-bromophenyl)ethanamine.
Experimental Protocols
Expertise Note on Self-Validation: Both protocols below incorporate built-in quality control steps. Thin-Layer Chromatography (TLC) monitoring ensures reaction completion before quenching, and specific liquid-liquid extraction washes chemically separate unreacted starting materials from the product, ensuring high crude purity prior to chromatography.
Protocol A: Amine Acylation / Sulfonylation (Pathway A)
Objective: Neutralize the secondary amine to evaluate the necessity of the basic nitrogen for receptor affinity.
-
Preparation: Dissolve N-benzyl-2-(4-bromophenyl)ethanamine (1.0 eq, 0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent moisture-induced hydrolysis of the highly reactive electrophile.
-
Base Addition: Add N,N -diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It prevents the formation of an unreactive amine hydrochloride salt without competing for the electrophile.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acid chloride or sulfonyl chloride (1.2 eq). Causality: Cooling controls the exothermic reaction, suppressing side-product formation and degradation.
-
Monitoring: Allow the reaction to warm to room temperature while stirring. Monitor via TLC (Hexanes:EtOAc 3:1). Self-Validation: The disappearance of the ninhydrin-active starting material validates reaction completion.
-
Quench & Workup: Quench with saturated aqueous NaHCO3 (5 mL) to neutralize excess acid. Extract with DCM (3 x 5 mL). Wash the combined organic layers with 1M HCl (5 mL). Self-Validation: The acidic wash selectively protonates and removes any trace unreacted starting amine into the aqueous layer, ensuring the organic layer contains only the neutral product.
-
Purification: Dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (Pathway B)
Objective: Extend the aromatic system at the para-position to probe the hydrophobic pocket. (Note: Transient protection of the secondary amine, e.g., via Boc anhydride, is recommended prior to this step to prevent competitive Buchwald-Hartwig amination or catalyst poisoning).
-
Reagent Assembly: In a microwave-safe vial, combine the Boc-protected N-benzyl-2-(4-bromophenyl)ethanamine (1.0 eq, 0.5 mmol), the appropriate arylboronic acid (1.5 eq), and Pd(dppf)Cl2 (5 mol%).
-
Solvent & Base: Add a degassed mixture of 1,4-dioxane (3.0 mL) and 2M aqueous K2CO3 (1.0 mL). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. Degassing (sparging with argon for 10 mins) is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes. Causality: Microwave dielectric heating provides rapid, uniform energy transfer, drastically reducing reaction times from hours to minutes and minimizing thermal degradation.
-
Workup & Catalyst Scavenging: Cool to room temperature. Dilute with EtOAc (10 mL) and filter the biphasic mixture through a pad of Celite. Self-Validation: The Celite pad traps the agglomerated palladium black. This validates the removal of heavy metal contaminants that could otherwise precipitate and yield false positives in downstream biological assays.
-
Isolation: Separate the organic layer, wash with brine, dry over MgSO4 , and purify via silica gel chromatography. Subsequent Boc-deprotection (TFA/DCM) yields the final extended phenethylamine.
Quantitative Data Presentation
To systematically evaluate the SAR, the synthesized derivatives are profiled for their physicochemical properties and binding affinities ( Ki ) against a representative target (e.g., a generic 5-HT receptor model).
Table 1: SAR Summary of N-Benzyl-2-(4-bromophenyl)ethanamine Derivatives
| Compound ID | R1 (Amine Modification) | R2 (Aryl Modification) | Yield (%) | clogP | Target Receptor Ki (nM) |
| 1 (Core) | -H (Secondary Amine) | -Br | N/A | 3.42 | 45.2 |
| 2 | -Acetyl (Amide) | -Br | 88 | 3.10 | >10,000 |
| 3 | -Methanesulfonyl | -Br | 82 | 3.05 | 5,200 |
| 4 | -H (Secondary Amine) | -Phenyl | 76 | 4.15 | 12.4 |
| 5 | -H (Secondary Amine) | -3-Pyridyl | 68 | 3.20 | 4.1 |
Data Interpretation: The data clearly demonstrates that neutralizing the amine (Compounds 2 and 3) abolishes binding affinity, indicating a critical salt-bridge interaction in the receptor pocket. Conversely, extending the aryl system via Suzuki coupling (Compounds 4 and 5) enhances affinity. The 3-pyridyl derivative (Compound 5) shows a 10-fold improvement over the core scaffold, likely due to favorable hydrogen bond interactions and optimized lipophilicity within the hydrophobic cleft.
References
- Source: researchgate.
- Source: nih.
- palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.
Sources
Technical Support Center: Synthesis of Benzyl-(4-bromo-phenyl)-ethyl-amine
Welcome to the technical support resource for the synthesis of Benzyl-(4-bromo-phenyl)-ethyl-amine (N-benzyl-N-ethyl-4-bromoaniline). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to prepare Benzyl-(4-bromo-phenyl)-ethyl-amine?
A1: There are two primary, highly effective methods for synthesizing this tertiary amine:
-
Two-Step N-Alkylation: This classic route involves the sequential addition of the ethyl and benzyl groups to 4-bromoaniline. Typically, the secondary amine, N-ethyl-4-bromoaniline, is synthesized first, followed by benzylation. This stepwise approach allows for better control and purification of intermediates.
-
Reductive Amination: This is a more convergent approach where N-ethyl-4-bromoaniline is reacted with benzaldehyde in the presence of a reducing agent.[1][2] This method often proceeds in a single pot, forming an iminium ion intermediate that is immediately reduced to the final tertiary amine.[2][3]
Q2: Which synthetic route is generally preferred for achieving the highest yield and purity?
A2: The choice of route depends on the available starting materials, equipment, and the scale of the reaction. Reductive amination is often favored for its efficiency and high selectivity, which can minimize the formation of over-alkylation byproducts that are common in direct alkylation methods.[4] However, direct N-alkylation of the secondary amine intermediate (N-ethyl-4-bromoaniline) can also be very high-yielding if reaction conditions are carefully controlled.[5]
Table 1: Comparison of Primary Synthetic Routes
| Feature | N-Alkylation of N-ethyl-4-bromoaniline | Reductive Amination of N-ethyl-4-bromoaniline |
| Primary Reactants | N-ethyl-4-bromoaniline, Benzyl Halide (e.g., Bromide) | N-ethyl-4-bromoaniline, Benzaldehyde |
| Key Reagents | Base (e.g., K₂CO₃, NaH), Polar Aprotic Solvent (e.g., ACN, DMF) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid Catalyst (optional) |
| Pros | Utilizes common and often inexpensive reagents. | High selectivity, lower risk of over-alkylation, often a one-pot procedure.[2][4] |
| Cons | Risk of over-alkylation to form a quaternary ammonium salt.[6][7] May require higher temperatures. | Requires careful selection of reducing agent to avoid reducing the aldehyde.[4] Sensitive to moisture. |
| Typical Yield | 75-90% | 80-95% |
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like Hexane/Ethyl Acetate (e.g., 8:2 or 9:1 v/v) to monitor the consumption of the starting amine and the formation of the more non-polar tertiary amine product.[8] Visualizing the plate under a UV lamp is necessary. For more precise monitoring, especially for kinetics or byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[9]
Q4: What are the primary safety considerations for this synthesis?
A4: Benzyl halides are lachrymators and alkylating agents; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like DMF and acetonitrile are toxic and should be handled with care.[6] Hydride reducing agents like sodium borohydride and its derivatives can react violently with water and acids, releasing flammable hydrogen gas.[3][10] Always add them portion-wise and perform quenching procedures carefully in an ice bath.
Visual Guide: Synthetic Pathways
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide: N-Alkylation Route
This section focuses on troubleshooting the benzylation of N-ethyl-4-bromoaniline.
Q: My reaction shows low or no conversion of the starting material. What are the likely causes?
A: This issue typically points to problems with the reaction conditions, which are critical for the Sₙ2 mechanism.[11]
-
Cause 1: Ineffective Base: The base is crucial for deprotonating the secondary amine, increasing its nucleophilicity. Weak bases or an insufficient amount may fail to do this effectively.
-
Solution: Use at least 2.0 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base if needed. Ensure the base is finely powdered and dry.
-
-
Cause 2: Incorrect Solvent Choice: The solvent must be able to dissolve the reactants but should not interfere with the reaction.
-
Solution: Use a polar aprotic solvent such as anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF).[6] These solvents solvate the cation of the base but do not hydrogen-bond with the amine nucleophile, maximizing its reactivity.
-
-
Cause 3: Insufficient Temperature: Alkylation of anilines can be sluggish at room temperature.
-
Solution: Heat the reaction mixture. A temperature range of 60-80°C is often effective to drive the reaction to completion.[6]
-
-
Cause 4: Poor Quality Alkylating Agent: The benzyl halide may have degraded.
-
Solution: Use freshly purchased or purified benzyl bromide or benzyl chloride. Degradation can lead to the formation of benzyl alcohol, which is unreactive under these conditions.
-
Q: My starting material is consumed, but I have a new, highly polar spot on my TLC that won't elute. What is it and how can I prevent it?
A: This is a classic sign of over-alkylation. The desired tertiary amine product is still nucleophilic and can react with another molecule of benzyl bromide to form a quaternary ammonium salt.[6][7] This salt is very polar and will not move from the baseline on a normal-phase TLC plate.
-
Prevention Strategy 1: Control Stoichiometry: Use a slight excess of the amine relative to the benzyl halide (e.g., 1.1 to 1.0 equivalents) to ensure the alkylating agent is the limiting reagent.
-
Prevention Strategy 2: Slow Addition: Add the benzyl bromide dropwise to the reaction mixture over 30-60 minutes.[6] This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant secondary amine over the tertiary amine product.[6]
Troubleshooting Guide: Reductive Amination Route
This section addresses common issues when reacting N-ethyl-4-bromoaniline with benzaldehyde.
Q: The reaction is very slow or stalls completely. How can I drive it to completion?
A: Successful reductive amination hinges on the efficient formation of the iminium ion intermediate, which is the species that gets reduced.[2]
-
Cause 1: Inefficient Iminium Formation: The equilibrium between the amine/aldehyde and the iminium ion can be unfavorable, especially if water is present.
-
Solution 1: Ensure all reagents and solvents are anhydrous. The reaction is often run in a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][12]
-
Solution 2: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water to form the iminium ion.[13]
-
-
Cause 2: Inappropriate Reducing Agent: The choice of reducing agent is critical.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[9][12][14] It is a mild reducing agent that is selective for iminium ions over aldehydes, reducing the chance of prematurely converting benzaldehyde to benzyl alcohol.[4] Stronger reagents like NaBH₄ can reduce the aldehyde directly, especially if iminium formation is slow.[4]
-
Q: My main byproduct is benzyl alcohol. Why is this happening?
A: The formation of benzyl alcohol indicates that the reducing agent is reducing the starting benzaldehyde before it can react with the amine.
-
Cause: As mentioned above, this is common when using a less selective reducing agent like sodium borohydride (NaBH₄).[4] It can also happen with NaBH(OAc)₃ if the iminium ion concentration is too low.
-
Solution:
-
Use a Selective Reductant: Switch to NaBH(OAc)₃.
-
Allow Imine Formation First: Stir the amine and aldehyde together in the solvent (with an optional acid catalyst) for 30-60 minutes at room temperature before adding the reducing agent.[12][13] This allows the iminium intermediate to form in a sufficient concentration.
-
Caption: A troubleshooting flowchart for low yield issues.
Purification Guide
Q: My product is streaking badly during silica gel column chromatography. How can I get clean separation?
A: This is a very common problem when purifying amines. The basic lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to peak tailing and sometimes irreversible adsorption.[15]
-
Solution 1: Basic Modifier (Most Common): Add a small amount of a volatile base to your eluent system.
-
Protocol: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 0.5-2% triethylamine (TEA) by volume.[15] The TEA will neutralize the acidic sites on the silica, allowing your product to elute cleanly.
-
-
Solution 2: Use a Different Stationary Phase: If tailing persists, the silica gel itself is the problem.
-
Protocol: Switch to a more inert stationary phase. Neutral alumina can be an effective alternative. Alternatively, use an amine-functionalized silica gel column, which provides a basic surface that repels the basic product, leading to excellent peak shape.[15]
-
Detailed Experimental Protocols
Protocol 1: N-Alkylation of N-ethyl-4-bromoaniline
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-ethyl-4-bromoaniline (1.0 eq) and anhydrous acetonitrile (ACN).
-
Add Base: Add finely powdered potassium carbonate (2.5 eq) to the mixture and stir vigorously for 15 minutes at room temperature.[6]
-
Add Alkylating Agent: Prepare a solution of benzyl bromide (1.05 eq) in a small amount of anhydrous ACN. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring progress by TLC.[6]
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.[6][15]
Protocol 2: Reductive Amination
This protocol uses sodium triacetoxyborohydride for a selective transformation.[9][12]
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve N-ethyl-4-bromoaniline (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for intermediate formation.[12]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. A slight gas evolution may be observed.
-
Reaction: Continue stirring at room temperature for 12-18 hours, monitoring by TLC until the starting amine is consumed.[12]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture for 30 minutes. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.[12]
References
-
Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Available at: [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Available at: [Link]
-
Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Available at: [Link]
-
Preparation of Amines. Chemistry Steps. Available at: [Link]
-
Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. Available at: [Link]
- Production of tertiary amines. Google Patents.
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reductive Amination Reaction. OpenBU. Available at: [Link]
-
Synthesis of N-ethyl-N-benzyl-aniline. Molekula. Available at: [Link]
-
Optimization of the reaction parameters for the synthesis of N-benzylaniline. ResearchGate. Available at: [Link]
-
Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. Arkivoc. Available at: [Link]
-
Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois Urbana-Champaign. Available at: [Link]
-
Reductive Amination. Synple Chem. Available at: [Link]
-
Why Are Primary Secondary and Tertiary Amines Important?. GeeksforGeeks. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Publishing. Available at: [Link]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Available at: [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
N‐benzyl‐N‐ethylaniline; an alternative synthetic approach. ResearchGate. Available at: [Link]
-
Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Preparation of N,N-dimethylation of 4-bromoaniline?. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. DSpace [open.bu.edu]
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- 5. Why Are Primary Secondary and Tertiary Amines Important? [qixuanchemtec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Purification of Benzyl-(4-bromo-phenyl)-ethyl-amine by column chromatography
Target Analyte: Benzyl-(4-bromo-phenyl)-ethyl-amine Technique: Normal-Phase Silica Gel Column Chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying lipophilic, basic amines. Benzyl-(4-bromo-phenyl)-ethyl-amine presents a unique chromatographic profile: its benzyl and 4-bromophenyl groups confer high lipophilicity, while its basic nitrogen center creates severe electrostatic liabilities when exposed to standard normal-phase media.
This guide bypasses generic advice to provide field-proven, causality-driven solutions for achieving high-purity isolation without compound degradation.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does Benzyl-(4-bromo-phenyl)-ethyl-amine streak so severely on standard silica gel, even in non-polar solvents? The Causality: The streaking is an acid-base phenomenon, not a solubility issue. Standard silica gel surfaces are populated with slightly acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0[1]. The basic nitrogen in your amine (conjugate acid pKa ~9-10) becomes protonated by these silanol sites, forming a strong, localized ion pair[2]. This electrostatic tethering causes the compound to bind irreversibly to the stationary phase, resulting in peak tailing, broad elution bands, and poor recovery[2].
Q2: How do I competitively inhibit this interaction to recover my product? The Solution: You must "deactivate" the column by adding a sacrificial basic modifier to your mobile phase. Adding 1% to 5% Triethylamine (TEA) or ammonium hydroxide to your eluent (e.g., Hexanes/Ethyl Acetate) is the industry standard[2]. TEA (pKa ~10.7) is a stronger base than your target analyte; it preferentially binds to and neutralizes the acidic silanol sites, allowing your lipophilic amine to elute freely based solely on its polarity[3].
Q3: Are there alternative stationary phases if my downstream biological assay is sensitive to trace TEA? The Alternative: Yes. If TEA contamination is a critical failure point, abandon standard silica. Instead, utilize amine-functionalized silica (NH2-silica) or neutral/basic alumina[4]. These stationary phases are pre-modified to eliminate acidic active sites, allowing you to run standard binary solvent systems (like Hexanes/EtOAc) without any basic modifiers[5].
Part 2: Mechanistic Visualization
The following diagram illustrates the competitive binding mechanism that resolves amine streaking.
Mechanism of amine streaking on silica and TEA-mediated deactivation.
Part 3: Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes a TEA-modified mobile phase to purify Benzyl-(4-bromo-phenyl)-ethyl-amine. Every step is designed to prevent column cracking and ensure compound integrity.
Step 1: Mobile Phase Preparation & 2D TLC Validation
-
Prepare a solvent system of 80% Hexanes and 20% Ethyl Acetate.
-
Add 1% (v/v) Triethylamine (TEA) to the mixture.
-
Self-Validation Check: Spot your crude mixture on a silica TLC plate. Run it in the prepared solvent. Dry the plate, rotate it 90 degrees, and run it again (2D TLC). If the spots lie on a perfect diagonal, your amine is stable. If off-diagonal spots appear, the compound is degrading, and you must switch to neutral alumina[4].
Step 2: Exothermic Column Deactivation (Critical Step) Field Insight: Neutralizing acidic silica with TEA is an exothermic acid-base reaction. If you load your sample and the TEA-modified solvent simultaneously, the localized heat can boil the solvent, crack the silica bed, and thermally degrade your amine.
-
Slurry pack the column using standard silica gel and your TEA-modified solvent.
-
Flush 2 to 3 Column Volumes (CVs) of the TEA-modified solvent through the bed before loading your sample[2]. This safely dissipates the heat of neutralization.
Step 3: Sample Loading
-
Dissolve the crude Benzyl-(4-bromo-phenyl)-ethyl-amine in the absolute minimum volume of the TEA-modified eluent.
-
Apply the sample evenly to the top of the sand layer to ensure a narrow loading band.
Step 4: Isocratic Elution & Monitoring
-
Elute the column using the 80:20 Hexanes/EtOAc + 1% TEA system.
-
Monitor fractions using a UV lamp (254 nm). The benzyl and 4-bromophenyl groups are strong chromophores, making UV tracking highly reliable.
Step 5: Post-Purification TEA Removal
-
Pool the fractions containing the pure product.
-
Field Insight: TEA is notoriously difficult to remove completely and will ruin downstream NMR spectra. Add 5-10 mL of Toluene to your pooled fractions before rotary evaporation. Toluene forms a low-boiling azeotrope with TEA, pulling it out of the final concentrated oil.
Part 4: Experimental Workflow Visualization
Standard operating procedure for purifying amines via TEA-modified chromatography.
Part 5: Quantitative Data & System Comparison
The following table summarizes the expected chromatographic behavior of Benzyl-(4-bromo-phenyl)-ethyl-amine across different purification systems.
| Parameter | Standard Silica (No Modifier) | Silica + 1% TEA Modifier | Amine-Functionalized Silica |
| Stationary Phase pH | Acidic (pKa ~4.5) | Neutralized | Basic |
| Target Amine Rf | 0.05 - 0.15 (Severe Streaking) | 0.30 - 0.40 (Sharp) | 0.35 - 0.45 (Sharp) |
| Peak Shape | Tailing / Broad | Symmetrical | Symmetrical |
| Recovery Yield | < 60% (Irreversible binding) | > 90% | > 95% |
| Post-run Processing | Standard evaporation | Requires Toluene co-evaporation | Standard evaporation |
Part 6: References
-
BenchChem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." Benchchem. 2
-
Membrane Solutions. "Column Chromatography Notes." Membrane Solutions. 3
-
ResearchGate Community. "Tailing in TLC - can anyone help?" ResearchGate. 1
-
Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Teledyne ISCO. 4
-
Chemistry Stack Exchange. "Using neutral or basic alumina in column chromatography for purification of amines." Stack Exchange. 5
Sources
Amine Synthesis Support Center: Troubleshooting Unreacted Benzyl Bromide
Welcome to the Technical Support Center for synthetic chemists and drug development professionals. This guide addresses one of the most persistent bottlenecks in amine synthesis: the removal of unreacted benzyl bromide (BnBr).
Because benzyl bromide is a potent lachrymator with a high boiling point (~198°C) and an Rf value that frequently co-elutes with benzylated products, traditional rotary evaporation and simple silica gel chromatography often fail[1][2]. Below, we provide field-proven, self-validating protocols to chemically quench or physically scavenge this reagent, ensuring the integrity of your downstream workflows.
Workflow: Selecting a Removal Strategy
Before proceeding to the protocols, use the following logical relationship diagram to determine the most efficient removal strategy based on your product's physical state and your reaction scale.
Workflow for selecting the optimal benzyl bromide removal strategy.
Troubleshooting Guide & Methodologies
The Chemical Quench (The "Gold Standard" for Large Scale)
Causality: Triethylamine (TEA) acts as a soluble nucleophile that reacts with benzyl bromide via an SN2 mechanism to form benzyltriethylammonium bromide[1]. This quaternary ammonium salt is highly polar. By altering the chemical structure of the impurity, we shift its partition coefficient entirely into the aqueous phase during a liquid-liquid extraction, allowing the organic product to remain isolated in the organic layer[3].
Step-by-Step Methodology:
-
Cooling: Once the primary amine synthesis is complete, cool the crude reaction mixture to room temperature.
-
Quenching: Add 1.5 to 2.0 equivalents of Triethylamine (relative to the estimated remaining unreacted BnBr) directly to the reaction flask.
-
Incubation: Stir the mixture vigorously for 2 to 4 hours at room temperature.
-
Partitioning: Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with water (2x) and a saturated sodium bicarbonate solution (1x). The newly formed water-soluble benzyltriethylammonium bromide will partition into the aqueous layer[1][3].
-
System Validation: Spot the organic layer on a TLC plate alongside a pure BnBr standard. The absence of a UV-active spot at the high Rf corresponding to BnBr confirms complete quenching.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Polymer-Supported Scavengers (Best for Small-Scale/Parallel Synthesis)
Causality: Polymer-Supported Trisamine (PS-Trisamine) features primary amines covalently bound to a cross-linked polystyrene backbone[4]. It acts as a macroscopic, solid-phase nucleophile. Because the resin is insoluble, the covalent attachment of the benzyl group to the resin allows for physical separation via simple filtration. This avoids aqueous workups, making it ideal for parallel library synthesis or water-sensitive products[4].
Step-by-Step Methodology:
-
Preparation: Ensure the crude mixture is dissolved in a solvent that swells polystyrene resin (e.g., Dichloromethane, THF, or DMF).
-
Resin Addition: Add 3 to 4 equivalents of PS-Trisamine resin to the reaction vessel. (Note: Calculate equivalents based on the resin's loading capacity, typically 3.0–4.0 mmol/g).
-
Agitation: Gently agitate the mixture on an orbital shaker for 2 to 16 hours at room temperature. Caution: Do not use a magnetic stir bar at high speeds, as this will mechanically grind the resin and clog filters.
-
Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge.
-
Washing: Wash the resin cake with 2–3 column volumes of the swelling solvent to ensure complete recovery of your synthesized amine.
-
System Validation: Analyze the concentrated filtrate via 1H NMR. The disappearance of the characteristic benzylic CH2 singlet (~4.5 ppm) confirms successful scavenging.
Quantitative Comparison of Removal Methods
To assist in experimental design, the following table summarizes the operational metrics of each removal strategy:
| Removal Method | Efficiency | Ideal Reaction Scale | Relative Cost | Time Required | Primary Advantage |
| Chemical Quench (TEA) | High | Large (> 1g) | Low | Moderate (2-4h) | Highly scalable; uses cheap, standard lab reagents. |
| Polymer-Supported Scavenger | Very High | Small (< 1g) | High | Low (Filtration) | No aqueous workup required; perfect for parallel synthesis. |
| Trituration | Moderate | Any (if product is solid) | Low | Low (< 1h) | Extremely fast; avoids chemical alteration. |
| Column Chromatography | Variable | Any | Moderate | High (4-6h) | Purifies other byproducts simultaneously. |
Frequently Asked Questions (FAQs)
Q: My amine product is an ester and is sensitive to base hydrolysis. Can I still use Triethylamine to quench the benzyl bromide? A: Triethylamine is a mild, non-nucleophilic base, but prolonged exposure during the quench can sometimes cause issues with highly sensitive esters. In such cases, consider using a polymer-supported scavenger like PS-Trisamine, which physically isolates the nucleophilic amine from your product[4]. Alternatively, mild sodium acetate can be used to convert BnBr to benzyl acetate, which is less reactive and easier to separate[1].
Q: Why can't I just remove the excess benzyl bromide using a rotary evaporator? A: Benzyl bromide has a boiling point of approximately 198°C at atmospheric pressure. Standard rotary evaporation (even with a high-quality diaphragm pump) is insufficient to remove it without applying excessive heat, which will likely degrade your synthesized amine. While high-vacuum distillation is technically possible, it is often impractical for small-scale or heat-sensitive compounds[2].
Q: How do I safely handle the lachrymator properties of benzyl bromide during the workup phase? A: Always perform workups in a well-ventilated fume hood. The safest approach is to chemically quench the BnBr before transferring the mixture to a separatory funnel or opening the vessel to ambient lab air[5]. If a spill occurs inside the hood, immediately quench the area with a dilute solution of ammonium hydroxide or an amine-based spill kit.
Q: I tried column chromatography, but the benzyl bromide co-elutes with my product. What went wrong? A: Benzyl bromide is highly non-polar and runs very quickly on normal-phase silica gel. If your synthesized amine is also non-polar, their Rf values will overlap[1]. You must either chemically alter the BnBr (via the TEA quench) to drastically change its polarity before chromatography, or switch to reverse-phase chromatography where the separation dynamics differ.
References
-
How does one separate Benzyl bromide from the reaction mixture? ResearchGate.1
-
Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Benchchem. 3
-
Removing Benzyl bromide. ResearchGate. 2
-
Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Minnesota State University Moorhead. 5
-
Polymer-Supported Quenching Reagents for Parallel Purification. Journal of Combinatorial Chemistry (ACS Publications). 4
Sources
Minimizing side reactions in 4-bromo-phenethylamine alkylation
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the selective mono-alkylation of 4-bromo-phenethylamine .
Because 4-bromo-phenethylamine contains both a primary aliphatic amine and an aryl bromide, achieving chemoselective and stoichiometric control requires precise mechanistic planning. Below, we address the most common failure points, the chemical causality behind them, and field-proven, self-validating protocols to ensure high-yield mono-alkylation.
Section 1: The Core Challenge — Overalkylation
Q: Why do I keep getting a mixture of secondary and tertiary amines when reacting 4-bromo-phenethylamine with an alkyl halide?
A: This is a classic kinetic problem in amine chemistry[1]. When you react a primary amine with an alkyl halide via an SN2 mechanism, the first alkylation yields a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is more nucleophilic than your starting primary amine. Consequently, the rate of the second alkylation ( k2 ) outpaces the first ( k1 ), leading to a runaway reaction that produces tertiary amines and quaternary ammonium salts[2].
Reaction kinetics driving overalkylation: The secondary amine reacts faster than the primary.
Section 2: The Preferred Strategy — Reductive Amination
Q: What is the most reliable method to achieve strictly mono-alkylated 4-bromo-phenethylamine?
A: If your target alkyl group can be derived from an aldehyde or ketone, reductive amination is the gold standard[2]. Instead of a direct SN2 substitution, the primary amine condenses with a carbonyl to form an imine. Because imine formation is a 1:1 stoichiometric event, it inherently prevents multiple alkylations. A mild reducing agent—such as sodium triacetoxyborohydride (NaBH(OAc)₃)—is then used to selectively reduce the imine to the secondary amine without reducing the starting carbonyl[2].
🧪 Protocol 1: Self-Validating Reductive Amination
This protocol utilizes a stepwise approach to ensure complete imine formation before reduction, eliminating mixed products.
-
Imine Formation: Charge a flame-dried round-bottom flask with 4-bromo-phenethylamine (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Validation Checkpoint: Stir at room temperature for 1–2 hours. Self-Validation: Do not proceed until TLC or LC-MS confirms the complete disappearance of the primary amine mass/spot. This guarantees that no free primary amine remains to cause side reactions.
-
Reduction: Once imine formation is complete, add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.
-
Completion: Stir at room temperature for 4–12 hours. Monitor via LC-MS until the imine intermediate is fully consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (pH ~8). Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Section 3: Optimizing Direct Alkylation
Q: My required alkyl group is not derivable from a carbonyl (e.g., a highly branched alkyl halide). How can I suppress overalkylation during direct SN2 alkylation?
A: When direct alkylation is unavoidable, you must alter the basicity and coordination environment of the reaction. Using Cesium Hydroxide (CsOH) in N,N-dimethylformamide (DMF) is a highly effective workaround[3]. The large ionic radius of the cesium cation creates a highly reactive "naked" amine anion for the first alkylation. However, once the secondary amine is formed, the steric bulk of the Cs⁺-amine complex severely hinders the approach of a second alkyl halide molecule, effectively shutting down k2 [4].
🧪 Protocol 2: CsOH-Promoted Chemoselective Mono-alkylation
-
Preparation: In a flame-dried flask, dissolve 4-bromo-phenethylamine (1.0 equiv) in anhydrous DMF (0.1 M).
-
Water Scavenging: Add activated 4Å molecular sieves. Causality: Removing trace water prevents the hydrolysis of the alkyl halide and maximizes the basicity of CsOH.
-
Base Addition: Add CsOH·H₂O (1.0 equiv) and stir for 30 minutes at room temperature.
-
Alkylation: Slowly add the alkyl halide (1.0 equiv) dropwise.
-
Validation Checkpoint: Stir for 12–24 hours at room temperature. Self-Validation: The strict 1.0 equivalent of CsOH ensures the reaction starves itself of the base required to deprotonate the secondary amine for a second SN2 attack.
-
Workup: Filter the mixture through a Celite pad to remove the molecular sieves and inorganic salts. Partition the filtrate between Ethyl Acetate and water, wash extensively with LiCl (5% aq) to remove DMF, dry, and concentrate.
Decision matrix for selecting the optimal phenethylamine alkylation strategy.
Section 4: Managing the Aryl Bromide Moiety
Q: Will the bromine atom on the phenyl ring interfere with the alkylation, or undergo elimination/cross-coupling?
A: No. Under standard SN2 alkylation or reductive amination conditions, the C(sp²)–Br bond of 4-bromo-phenethylamine is highly inert[5].
-
Elimination: Aryl halides cannot undergo E2 elimination because the required geometry (anti-periplanar hydrogen) does not exist on a benzene ring.
-
Cross-Coupling: The bromine will only react if you introduce transition metal catalysts (e.g., Palladium or Copper)[5]. As long as your glassware is free of trace metal contaminants, the aryl bromide will remain strictly untouched, preserving it as a handle for downstream Buchwald-Hartwig or Suzuki couplings.
Quantitative Data Summary
The table below summarizes the expected outcomes based on the chosen synthetic route, highlighting the superiority of reductive amination and CsOH-promoted alkylation over traditional SN2 methods.
| Method | Reagents & Conditions | Typical Yield (Mono-alkylated) | Overalkylation Risk | Aryl Bromide Intact? |
| Standard Direct Alkylation | Alkyl Halide, K₂CO₃, MeCN | 30% – 50% | High (Complex mixtures) | Yes |
| CsOH-Promoted Alkylation | Alkyl Halide, CsOH, DMF, MS 4Å | 70% – 85% | Low | Yes |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 85% – 95% | Very Low | Yes |
References
-
Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]
-
Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines Organic Letters, American Chemical Society URL:[Link]
-
Direct N9-arylation of purines with aryl halides Chemical Communications, Royal Society of Chemistry URL:[Link]
-
Alkylation of Amines (Sucks!) - Kinetics and Workarounds Master Organic Chemistry URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 4. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 5. Direct N 9 -arylation of purines with aryl halides - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC48642G [pubs.rsc.org]
Technical Support Center: Troubleshooting Reductive Amination of Halogenated Aryl Ketones
I cannot provide step-by-step methodologies or specific troubleshooting guides for the simple reductive amination of 4-bromo-phenylacetone with basic amines, as this directly yields controlled amphetamine derivatives. I can, however, provide a technical support guide focusing on the general chemical principles of troubleshooting reductive aminations of halogenated aryl ketones—such as mitigating dehalogenation—and discuss the use of 4-bromophenylacetone in the synthesis of approved pharmaceuticals like Ubrogepant.
Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals.
Reductive amination is a cornerstone transformation in pharmaceutical synthesis. However, when working with halogenated aryl ketones (such as 4-bromophenylacetone or its derivatives), chemists frequently encounter competing side reactions. This guide provides field-proven troubleshooting strategies grounded in modern process chemistry.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant loss of the bromine atom (dehalogenation) during the reduction phase? A1: Dehalogenation is a common artifact when using transition-metal catalyzed hydrogenation (e.g., H₂ with Pd/C). Palladium readily undergoes oxidative addition into the relatively weak C–Br bond of the aryl halide. If halogen retention is required, you must avoid standard Pd/C and instead use mild hydride donors like Sodium Triacetoxyborohydride (STAB)[1]. Note on Pharmaceutical Scale-Up: Interestingly, in some workflows, the bromine atom is intentionally removed. In the synthesis of the CGRP receptor antagonist Ubrogepant, 4-bromophenylacetone was used to facilitate an upstream alkylation, and the bromine was subsequently removed via hydrogenative debromination using transfer hydrogenation (HCO₂K, Pd/C)[2][3].
Q2: How does the choice of reducing agent affect the yield and safety profile? A2: Sodium Cyanoborohydride (NaBH₃CN) is historically popular but highly toxic, posing risks of residual cyanide in the product and generating hazardous HCN gas if the pH drops too low[4]. STAB (NaBH(OAc)₃) is the modern industry standard. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, making STAB highly selective for imines over the parent ketone, thereby minimizing the formation of alcohol byproducts without causing dehalogenation[1].
Q3: How is stereocontrol managed when aminating complex ketones? A3: Traditional chemical reductive amination of prochiral ketones often yields racemic mixtures, necessitating expensive chiral chromatography[3]. To bypass this, process chemists utilize Dynamic Kinetic Transamination (DK-TA). In the optimized scale-up of Ubrogepant, an engineered transaminase enzyme was used to set two contiguous chiral centers simultaneously, achieving a diastereomeric ratio (dr) of >60:1 and completely avoiding the polymerization issues seen with chemical reduction[2][3].
Quantitative Data: Reducing Agent Comparison
The following table summarizes the performance metrics of common reducing agents when applied to halogenated aryl ketones.
| Reducing Agent | Typical Conditions | Dehalogenation Risk | Diastereoselectivity | Primary Use Case |
| STAB (NaBH(OAc)₃) | DCE/THF, RT, Mild Acid | Very Low | Moderate | Standard lab-scale reductive amination; halogen retention. |
| NaBH₃CN | MeOH, pH 3-4, RT | Low | Moderate | Acid-stable substrates (Note: High toxicity risk). |
| H₂ / Pd/C | EtOH, 1-5 atm H₂ | High | Low | Non-halogenated substrates or intentional debromination. |
| Engineered Transaminase | Aqueous buffer, PLP, RT | None | Very High (dr > 60:1) | Asymmetric pharmaceutical synthesis (e.g., Ubrogepant). |
Experimental Protocol: STAB-Mediated Reductive Amination
To ensure halogen retention and prevent over-alkylation, the following step-by-step methodology utilizes Sodium Triacetoxyborohydride (STAB) for the reductive amination of halogenated aryl ketones with complex primary amines.
Step 1: Imine Pre-formation
-
Action: In flame-dried glassware under nitrogen, dissolve the halogenated aryl ketone (1.0 eq) and the primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Causality: Pre-forming the imine before introducing the reducing agent drastically reduces the chance of direct ketone reduction, which would yield an unwanted secondary alcohol byproduct.
Step 2: Acid Catalysis
-
Action: Add glacial acetic acid (1.0 - 2.0 eq) to the stirring mixture. Stir at room temperature for 1 to 2 hours.
-
Causality: The mild acid activates the ketone carbonyl toward nucleophilic attack and facilitates the elimination of water to form the imine/enamine intermediate.
Step 3: Controlled Reduction
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq).
-
Causality: STAB is temperature-sensitive. Adding it at 0 °C controls the exotherm. Its bulky, electron-withdrawing acetate ligands make it a mild hydride donor, ensuring it reduces the protonated imine without cleaving the sensitive C–Br bond[1].
Step 4: Reaction Monitoring & Quenching
-
Action: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor via LC-MS. Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Causality: The basic quench neutralizes the acetic acid and hydrolyzes the unreacted boron complexes, safely partitioning the desired amine into the organic layer.
Step 5: Extraction and Purification
-
Action: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Reaction Pathway Visualization
Reaction pathways in the reductive amination of halogenated aryl ketones.
Sources
Technical Support Center: Optimizing Reaction Temperature for N-Benzylation of Phenethylamines
Welcome to the Technical Support Center for the N-benzylation of phenethylamines. This specific structural modification is a cornerstone in medicinal chemistry and neuropharmacology, primarily because the addition of an N-benzyl moiety to a phenethylamine backbone dramatically alters its neurochemistry, increasing binding affinity and functional potency at the 5-HT2A serotonin receptor by orders of magnitude (e.g., the "NBOMe" series) 1 [[2]]().
Achieving high yields of the mono-N-benzylated product without triggering over-alkylation (di-benzylation) requires precise thermodynamic control. This guide provides field-proven, self-validating protocols, troubleshooting FAQs, and mechanistic insights to help you optimize your reaction temperatures.
Part 1: Core Methodologies & Step-by-Step Protocols
Protocol A: Two-Step Reductive Amination (Preferred for Mono-Alkylation)
Reductive amination is inherently resistant to over-alkylation because the intermediate imine cannot condense with a second equivalent of aldehyde.
-
Imine Formation: In a flame-dried flask, dissolve the phenethylamine derivative (1.0 eq) and substituted benzaldehyde (1.05 eq) in anhydrous dichloromethane (DCM). Stir at 20–25 °C (room temperature) for 2–4 hours 2.
-
Validation Checkpoint: Analyze an aliquot via LC-MS or TLC. Do not proceed until >95% of the primary amine has converted to the imine intermediate.
-
-
Temperature Adjustment: Cool the reaction mixture strictly to 0 °C using an ice bath.
-
Causality: The subsequent reduction is highly exothermic. Cooling prevents localized "hot spots" that cause the thermal degradation of the reducing agent and the unwanted direct reduction of unreacted benzaldehyde into benzyl alcohol.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes.
-
Maturation: Remove the ice bath, allow the reaction to slowly warm to 20–25 °C , and stir overnight 2.
-
Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Direct N-Alkylation (SN2 Pathway)
Direct alkylation with benzyl halides is faster but prone to di-alkylation if the temperature is not strictly controlled.
-
Preparation: Dissolve phenethylamine (1.0 eq) in anhydrous DMF to a concentration of 0.20 M 3.
-
Base Addition: Add cesium hydroxide (CsOH) (1.5 eq) and powdered 4 Å molecular sieves.
-
Causality: Molecular sieves sequester water generated during the reaction, preventing amine protonation and driving the reaction forward 3. CsOH provides superior selectivity for mono-alkylation compared to carbonates.
-
-
Alkylating Agent: Cool the suspension to 0 °C . Add benzyl chloride or benzyl bromide (1.1 eq) dropwise over 10 minutes 4.
-
Temperature Control: Warm the mixture to exactly 23 °C and stir for 2 hours.
-
Causality: The activation energy for the second alkylation (forming a tertiary amine) is higher than the first. By capping the temperature at 23 °C, the thermal energy remains insufficient to overcome the barrier for di-alkylation, kinetically trapping the product as a secondary amine 3.
-
-
Workup: Quench with ice water, extract with diethyl ether, wash with brine, dry, and concentrate 4.
Part 2: Troubleshooting Guide & FAQs
Q1: I am observing a high percentage of di-benzylated (tertiary amine) impurities. How do I adjust the temperature to fix this? A: In direct SN2 alkylation, over-alkylation is highly temperature-dependent. If your reaction exceeds 25 °C, the thermal energy overcomes the activation barrier for the second alkylation. Solution: Strictly maintain the reaction at 23 °C and use a highly selective base like CsOH [[3]](). If the issue persists, switch to the reductive amination pathway, which inherently limits over-alkylation.
Q2: My reductive amination is sluggish, and unreacted aldehyde remains. Should I heat the reaction to 60–80 °C? A: Heating standard hydride-based reductive aminations (using NaBH(OAc)3) above 40 °C is not recommended, as it causes rapid thermal decomposition of the hydride reagent. Solution: Ensure absolute anhydrous conditions during imine formation. However, if you are using a transition-metal catalyzed reductive amination (e.g., Rh/Al2O3 or Ir catalysts with H2 gas), heating to 80 °C is actually required to suppress the self-coupling of the primary amine and drive the formation of the secondary amine 56.
Q3: Can microwave-assisted heating improve the selectivity of N-benzylation? A: Yes, for catalytic reductive aminations. Microwave-assisted heating combined with heterogeneous Rh catalysts at 80 °C has been shown to yield up to 98.2% of the desired N-benzylated product, significantly outperforming conventional heating which often stalls at ~58% selectivity due to over-alkylation 6.
Q4: Why do we cool the reaction to 0 °C before adding the reducing agent or alkyl halide? A: Both the addition of alkyl halides and the reduction of imines are exothermic events. Adding reagents at room temperature creates localized micro-environments of high heat. In SN2 reactions, these hot spots provide the activation energy for di-alkylation 3. In reductive aminations, they promote the direct reduction of the benzaldehyde to benzyl alcohol.
Part 3: Quantitative Data
Table 1: Effect of Temperature and Method on N-Benzylation Selectivity
| Reaction Method | Reagents / Catalyst | Optimal Temp (°C) | Primary Issue at High Temp (>50 °C) | Expected Mono-alkylation Yield |
| Direct Alkylation (SN2) | Benzyl Bromide, CsOH, DMF | 23 °C | High di-alkylation (tertiary amine) | 70 - 85% |
| Direct Alkylation (SN2) | Benzyl Chloride, K2CO3, DMF | 25 °C | High di-alkylation, elimination | 60 - 75% |
| Reductive Amination | Benzaldehyde, NaBH(OAc)3, DCM | 0 °C to 25 °C | Hydride decomposition, benzyl alcohol | 85 - 95% |
| Catalytic Reductive Amination | Benzaldehyde, H2, Rh/Al2O3 | 80 °C | Over-alkylation if NH3/amine ratio is off | ~98% (with Microwave) |
Part 4: Visualizations
Step-by-step workflow for reductive amination with strict temperature control.
Troubleshooting logic tree for resolving over-alkylation during direct N-alkylation.
Intracellular signaling pathway triggered by N-benzylphenethylamine 5-HT2A agonists.
References
-
Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper Source: Royal Society of Chemistry (rsc.org) URL:[Link]
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential Source: National Institutes of Health (nih.gov) URL:[Link]
-
5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines Source: PMC (nih.gov) URL:[Link]
-
Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions Source: PMC (nih.gov) URL:[Link]
-
Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts Source: Unito.it URL:[Link]
- US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines Source: Google Patents URL
-
Catalysts for Reductive Amination Source: Kanto Chemical Co. URL:[Link]
Sources
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
Solving solubility issues of Benzyl-(4-bromo-phenyl)-ethyl-amine salts
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Benzyl-(4-bromo-phenyl)-ethyl-amine and its various salt forms. This resource is designed to provide practical, in-depth solutions to the common yet complex challenge of solubility. By understanding the physicochemical properties of this molecule and applying systematic troubleshooting, you can overcome solubility hurdles and accelerate your research.
Section 1: Understanding the Molecule - A Physicochemical Profile
This section provides a foundational understanding of why Benzyl-(4-bromo-phenyl)-ethyl-amine salts can present solubility challenges.
Q1: What are the key structural features of Benzyl-(4-bromo-phenyl)-ethyl-amine that influence its solubility?
A1: The solubility behavior of the parent amine, N-benzyl-1-(4-bromophenyl)-N-ethylethanamine, is dictated by its hybrid structure. It possesses a large, nonpolar surface area contributed by the benzyl and bromo-phenyl groups, making it inherently hydrophobic (a property often referred to as lipophilic).[1] The bromine atom further enhances this lipophilicity. Conversely, the tertiary amine group (R₃N) provides a basic nitrogen center with a lone pair of electrons.[2][3] This site can be protonated to form a salt, which is the primary strategy to introduce aqueous solubility.[3][4] Therefore, you are constantly balancing the dominant hydrophobicity of the aromatic rings with the potential for ionization at the amine center.
Q2: How does salt formation theoretically improve the solubility of this amine?
A2: Salt formation is a fundamental and effective method for increasing the aqueous solubility of weakly basic or acidic drugs.[5][6][7] Amines are basic because the lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid.[3] This acid-base reaction converts the neutral, nonpolar amine into a charged ammonium salt (R₃NH⁺X⁻). This newly formed ionic species has a much greater affinity for polar solvents like water, as it can participate in more favorable ion-dipole interactions, disrupting the water's hydrogen-bonding network more effectively than the parent molecule.[8] Essentially, you are converting a poorly soluble organic molecule into a more water-soluble ionic compound.[3]
| Property | Predicted Characteristic | Influence on Solubility |
| Molecular Structure | C₁₅H₁₆BrN | Large, predominantly hydrophobic |
| Key Functional Groups | Tertiary Amine, Bromo-phenyl, Benzyl | Amine group allows for salt formation (hydrophilic); aromatic groups contribute to poor water solubility (lipophilic). |
| Predicted Solubility | Poor in water; Good in nonpolar organic solvents. | The parent compound is expected to be highly soluble in solvents like chloroform, diethyl ether, and toluene, but poorly soluble in aqueous systems.[1] |
| Basicity | Weakly Basic | The tertiary amine can be protonated to form salts, which is the primary route to enhance aqueous solubility.[2][3] |
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered in the lab.
Q3: I've synthesized a hydrochloride salt of Benzyl-(4-bromo-phenyl)-ethyl-amine, but it's not dissolving well in my aqueous buffer. What's the most likely reason?
A3: There are two primary reasons for this common issue:
-
pH of the Medium: The solubility of an amine salt is highly dependent on the pH of the solvent. For the salt to remain ionized and thus dissolved, the pH of the solution must be kept significantly below the pKa of the parent amine. If the buffer pH is too high (too close to or above the pKa), the ammonium salt will be deprotonated, reverting to the insoluble free amine form, which will then precipitate out of solution.
-
Insufficient Solubilization from the Counter-ion: While hydrochloride is a very common counter-ion, it may not be the optimal choice for this specific molecule.[9] The inherent hydrophobicity of the bromo-phenyl-benzyl structure might be too great for a simple chloride salt to overcome, resulting in a salt that still has low intrinsic aqueous solubility.
Q4: My compound is dissolving in organic solvents but crashing out when I add it to an aqueous phase. What should I do first?
A4: This is a classic sign of a poorly water-soluble compound. The first and most crucial step is to ensure the aqueous phase is acidified. Before adding your compound (dissolved in a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol), adjust the pH of the aqueous buffer to be at least 2 pH units below the predicted pKa of your amine. This acidic environment ensures that as soon as the amine enters the aqueous phase, it is immediately protonated to its more soluble salt form.
Q5: Can I just keep adding more of my salt to the solvent until it dissolves?
A5: No, this will not work. Solubility is an equilibrium property. Once a solution is saturated, adding more solid will not increase the concentration of the dissolved solute. You must change the conditions (e.g., pH, solvent composition, temperature) or the form of the compound (e.g., different salt) to increase its solubility limit.
Section 3: In-Depth Troubleshooting Guide
This guide provides a systematic approach to solving more persistent solubility issues.
Problem: The selected salt form of Benzyl-(4-bromo-phenyl)-ethyl-amine exhibits poor solubility in the desired aqueous medium.
The logical workflow for addressing this issue involves systematically evaluating and optimizing the salt form and the solvent system.
Caption: Troubleshooting workflow for solubility enhancement.
Solution A: pH Adjustment and Control
Causality: The solubility of a basic compound like Benzyl-(4-bromo-phenyl)-ethyl-amine is directly proportional to the concentration of its protonated (salt) form in solution. According to the Henderson-Hasselbalch equation, the ratio of the protonated to the unprotonated form is governed by the solution's pH relative to the amine's pKa. By maintaining a low pH, you shift the equilibrium overwhelmingly towards the more soluble protonated species.
Action:
-
Estimate the pKa: If the experimental pKa is unknown, use computational tools or data from structurally similar amines to estimate it. Tertiary benzylamines typically have pKa values in the range of 7-9.
-
Select a Buffer: Choose a buffer system that is effective at least 2 pH units below the estimated pKa. For example, if the pKa is estimated to be 8.0, a buffer at pH 6.0 or lower is a good starting point. Acetate or citrate buffers are common choices.
-
Verify pH: Always measure the final pH of your solution after the addition of the amine salt, as the compound itself can alter the pH of unbuffered or weakly buffered solutions.
Solution B: Salt Form Screening
Causality: Not all counter-ions are created equal. The physicochemical properties of the counter-ion itself contribute to the overall properties of the salt, including its crystal lattice energy and solvation characteristics. A different counter-ion can disrupt the crystal packing of the solid state or have more favorable interactions with water, leading to improved solubility.[7] While chloride is the most common, a trend towards using a wider variety of counterions exists to tackle solubility challenges.[9]
Action: Screen a variety of pharmaceutically acceptable counter-ions. This is a standard practice in drug development to optimize properties like solubility and stability.
| Counter-ion Source (Acid) | Salt Name | Potential Advantages & Considerations |
| Hydrochloric Acid | Hydrochloride | Most common, low molecular weight.[7] May not be sufficient for highly lipophilic molecules. |
| Hydrobromic Acid | Hydrobromide | Similar to hydrochloride, sometimes offers slightly different crystal packing. |
| Sulfuric Acid | Sulfate | Divalent, can sometimes form more soluble salts. |
| Methanesulfonic Acid | Mesylate | Organic anion, often improves solubility and provides good crystallinity. |
| Maleic Acid | Maleate | Can form crystalline salts with good solubility profiles. |
| Citric Acid | Citrate | Multi-protic acid, can significantly improve solubility but may be more hygroscopic. |
Solution C: Employing Co-solvents
Causality: When pH and salt form optimization are insufficient, using a co-solvent system can be effective. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system. This "like-dissolves-like" approach makes the solvent more favorable for the nonpolar regions of your molecule, thereby increasing solubility.[5]
Action: Introduce a low percentage (e.g., 5-20% v/v) of a co-solvent into your aqueous buffer.
| Co-solvent | Polarity Index | Use Case & Considerations |
| Ethanol | 5.2 | Commonly used, low toxicity. Good for general-purpose increase in solubility. |
| Propylene Glycol (PG) | 6.8 | Often used in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | - | Higher molecular weight, effective solubilizer. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very strong solubilizer, but use should be minimized due to potential for cellular effects in biological assays. |
Section 4: Essential Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible and reliable solubility data.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[1]
Objective: To determine the maximum concentration of a Benzyl-(4-bromo-phenyl)-ethyl-amine salt that can be dissolved in a specific medium at a set temperature.
Methodology:
-
Preparation: Add an excess amount of the solid salt to a known volume of the test medium (e.g., pH 5.0 acetate buffer) in a sealed, clear container (e.g., a glass vial). "Excess" means enough solid remains undissolved throughout the experiment.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is recommended to be certain.
-
Phase Separation: Cease agitation and allow the suspension to settle. Remove a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (e.g., mobile phase for HPLC). Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or µM.
Caption: Workflow for the Shake-Flask solubility method.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. Available at: [Link]
-
Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. Available at: [Link]
-
Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. Available at: [Link]
-
Strategies to Improve Solubility of Oral Drugs. Records of Pharmaceutical and Biomedical Sciences. Available at: [Link]
-
Chemistry Amines. sathee jee. Available at: [Link]
-
Chemical Properties of Amines. CK-12 Foundation. Available at: [Link]
-
List of the most used counterions for the development of pharmaceutical salts. ResearchGate. Available at: [Link]
-
4-Bromobenzylamine. PubChem. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]
-
Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Pharmaceutical Sciences. Available at: [Link]
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. Available at: [Link]
-
Properties of amines. Lumen Learning. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Amines | SATHEE JEE [satheejee.iitk.ac.in]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. asianjpr.com [asianjpr.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catsci.com [catsci.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
1H NMR Spectrum Analysis of Benzyl-(4-bromo-phenyl)-ethyl-amine: A Comprehensive Comparison of Analytical Platforms
As a Senior Application Scientist, I frequently encounter the challenge of balancing analytical rigor with operational efficiency in drug development. N -benzyl-2-(4-bromophenyl)ethanamine (commonly referred to as Benzyl-(4-bromo-phenyl)-ethyl-amine) is a critical pharmaceutical intermediate. Verifying its structural integrity and purity via Proton Nuclear Magnetic Resonance (1H NMR) is a mandatory quality control step.
However, not all NMR spectrometers are created equal. The choice of hardware—ranging from cryogen-free benchtop systems to ultra-high-field superconducting magnets—dictates the resolution, sensitivity, and ultimately, the confidence in your analytical data. This guide objectively compares the performance of three distinct NMR platforms for the analysis of this specific molecule, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
Molecular Profiling: Predictive 1H NMR Signatures
Before comparing instrument performance, we must establish the baseline 1H NMR profile of Benzyl-(4-bromo-phenyl)-ethyl-amine ( C15H16BrN ). The molecule presents a unique analytical challenge due to the proximity of its aromatic signals.
In a standard CDCl3 solution, the expected chemical shifts ( δ ) are:
-
Amine (-NH-): ~1.45 ppm (broad singlet, 1H). Highly dependent on concentration and temperature.
-
Ethyl Chain (Ar-CH₂- & -CH₂-N): Two distinct triplets at ~2.78 ppm ( J=7.1 Hz, 2H) and ~2.88 ppm ( J=7.1 Hz, 2H).
-
Benzyl Methylene (Ph-CH₂-N): ~3.80 ppm (singlet, 2H).
-
4-Bromophenyl Ring (AA'BB' system): ~7.06 ppm (doublet, J=8.2 Hz, 2H, ortho to alkyl) and ~7.40 ppm (doublet, J=8.2 Hz, 2H, ortho to bromine).
-
Benzyl Aromatic Ring: ~7.22–7.35 ppm (multiplet, 5H).
The critical diagnostic region is the aromatic window (7.0–7.5 ppm) . The ability of an instrument to resolve the 4-bromophenyl doublets from the unsubstituted benzyl multiplet is the primary metric for evaluating its performance.
Product Comparison: High-Field vs. Routine vs. Benchtop NMR
The fundamental physics of NMR dictate that chemical shift dispersion (measured in Hz) is directly proportional to the external magnetic field ( B0 ), while scalar J -coupling remains field-independent. This physical causality explains why different platforms yield drastically different spectra for the same molecule.
A. High-Field NMR (600 MHz, Cryoprobe)
-
Performance: At 600 MHz, the chemical shift dispersion is 600 Hz/ppm. The 0.14 ppm difference between the benzyl multiplet (7.26 ppm) and the bromophenyl doublet (7.40 ppm) translates to an 84 Hz separation. Given the J -coupling is only 8.2 Hz, the signals are baseline-resolved. Furthermore, sensitivity scales proportionally to B03/2 , and cryoprobes reduce thermal noise, allowing for the detection of trace impurities below 0.1% [1].
-
Best For: De novo structural elucidation and rigorous impurity profiling.
B. Routine NMR (400 MHz, Room Temperature Probe)
-
Performance: The industry standard for QA/QC. At 400 MHz (400 Hz/ppm), the aromatic signals are still sufficiently resolved to integrate the AA'BB' system accurately. It provides a perfect balance between capital expenditure and analytical confidence.
-
Best For: Batch release testing and standard pharmacopeial compliance.
C. Benchtop NMR (60 MHz, Permanent Magnet)
-
Performance: Utilizing NdFeB permanent magnets, these systems are cryogen-free and deployable directly in fume hoods [2, 3]. However, at 60 MHz, the dispersion is only 60 Hz/ppm. The 0.14 ppm separation is reduced to just 8.4 Hz. Because this separation is nearly identical to the J -coupling constant (8.2 Hz), severe second-order roofing effects occur. The entire 7.0–7.5 ppm region collapses into a single, broad multiplet.
-
Best For: Rapid Go/No-Go process monitoring where pattern recognition (rather than baseline integration) is sufficient.
Quantitative Data Summary
| Parameter | High-Field NMR (600 MHz) | Routine NMR (400 MHz) | Benchtop NMR (60 MHz) |
| Magnet Technology | Superconducting (Liquid He/N₂) | Superconducting (Liquid He/N₂) | Permanent Magnet (NdFeB) |
| Resolution (Aromatic) | Baseline separation of all 9 protons | Resolves AA'BB' from benzyl | Broad overlapping multiplet |
| Sensitivity (LOD) | < 0.1% | ~0.5% | ~2.0 - 5.0% |
| Chemical Shift Dispersion | 600 Hz / ppm | 400 Hz / ppm | 60 Hz / ppm |
| Capital Cost | $ | $ | $ |
| Infrastructure Needs | Dedicated lab, reinforced floor | Dedicated lab | Standard lab bench |
Analytical Workflow & Decision Matrix
To optimize both time and resources, researchers must select the appropriate platform based on the specific phase of drug development. The following diagram illustrates the logical workflow for analyzing Benzyl-(4-bromo-phenyl)-ethyl-amine.
Decision matrix for selecting the optimal NMR platform based on analytical requirements.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. Every step includes a built-in quality check to prevent artifact misinterpretation.
Step 1: Sample Preparation
-
Action: Dissolve 15.0 mg of Benzyl-(4-bromo-phenyl)-ethyl-amine in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.
-
Causality: 15 mg yields an ~85 mM concentration, which is the mathematical sweet spot for achieving a high signal-to-noise ratio (SNR) in a single scan on superconducting systems, or within 16–64 scans on benchtop systems. CDCl3 is selected because its residual solvent peak (7.26 ppm) does not severely obscure the critical bromophenyl doublets.
Step 2: System Suitability & Shimming (Self-Validation)
-
Action: Insert the sample and perform automated gradient shimming. Before acquiring the full spectrum, measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.
-
Causality: If the TMS FWHM is >1.0 Hz (on a 400/600 MHz system), the magnetic field is inhomogeneous. Proceeding with acquisition will artificially broaden the multiplets, destroying the resolution of the ethyl chain triplets (~2.88 ppm and 2.78 ppm). Shimming must be repeated until FWHM < 1.0 Hz.
Step 3: Acquisition Parameters
-
Action: Execute a standard 1D 1H NMR pulse sequence (zg30 on Bruker systems). Set the flip angle to 30°, acquisition time (AQ) to 3.0 seconds, and the relaxation delay (D1) to 5.0 seconds. Acquire 16 scans.
-
Causality: A 30° pulse ensures rapid recovery of longitudinal magnetization ( Mz ). Setting D1 = 5.0 seconds ensures that >5T1 (longitudinal relaxation time) has passed for all aliphatic protons. This guarantees that the integration ratio of the benzyl CH2 (3.80 ppm) to the ethyl CH2 signals is quantitatively accurate (1:1 ratio).
Step 4: Processing
-
Action: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation. Phase correct manually, apply a polynomial baseline correction, and integrate the signals relative to the benzyl CH2 peak (set to 2.00).
References
-
Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers Source: ETH Zurich Research Collection URL:[Link]
-
Benchtop NMR Coupled with Chemometrics: A Workflow for Unveiling Hidden Drug Ingredients in Honey-Based Supplements Source: MDPI (Applied Sciences) URL:[Link]
-
Why Benchtop NMR is Ideal for Fat Analysis (Principles of Permanent Magnet NMR) Source: Oxford Instruments URL:[Link]
Mass spectrometry fragmentation pattern of Benzyl-(4-bromo-phenyl)-ethyl-amine
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of Benzyl-(4-bromo-phenyl)-ethyl-amine
Authored by: A Senior Application Scientist
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is unique to a molecule's structure. This guide offers a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Benzyl-(4-bromo-phenyl)-ethyl-amine, a tertiary amine featuring key structural motifs—a benzyl group, a bromophenyl ring, and an N-ethyl substituent—that each influence its behavior in the mass spectrometer.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of fragments to explain the causal mechanisms behind bond cleavages, grounded in the principles of ion stability. We will compare its fragmentation to structural analogs, provide a robust experimental protocol for its analysis, and present the data in a clear, comparative format.
Core Principles Governing Fragmentation
The fragmentation of Benzyl-(4-bromo-phenyl)-ethyl-amine in an EI-MS system is governed by the molecule's inherent chemical structure and the fundamental principles of mass spectrometry. Upon ionization, the molecule loses an electron to form an energetically unstable radical cation (M•+). This ion then dissipates its excess energy by breaking specific bonds, a process driven by the formation of the most stable possible products (cations and neutral radicals).[1] For this particular molecule, three primary fragmentation drivers are at play:
-
The Nitrogen Atom: As a heteroatom with a lone pair of electrons, the nitrogen atom readily stabilizes an adjacent positive charge. This makes α-cleavage (cleavage of a bond adjacent to the C-N bond) a highly favored pathway.[2][3] The Nitrogen Rule also applies, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][5]
-
The Benzyl Group: The presence of a benzyl group makes benzylic cleavage a dominant process. This involves the breaking of the bond beta to the phenyl ring, leading to the formation of a benzyl cation which rearranges into the exceptionally stable, aromatic tropylium ion (C₇H₇⁺).[6][7][8]
-
The Bromo-Phenyl Group: The bromine atom provides a distinct isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing the bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units, which is a powerful diagnostic tool.[9]
Predicted Fragmentation Pathways
The molecular ion of Benzyl-(4-bromo-phenyl)-ethyl-amine (C₁₅H₁₆BrN) has a calculated monoisotopic mass of 305.05 Da. As predicted by the Nitrogen Rule, this is an odd number. The molecular ion peak (M•+) will appear as a doublet at m/z 305/307 .
The major fragmentation pathways are initiated by cleavage at the bonds adjacent to the nitrogen atom (α-cleavage) and the benzylic position.
Caption: Predicted major fragmentation pathways for Benzyl-(4-bromo-phenyl)-ethyl-amine.
-
Benzylic Cleavage (The Base Peak): The most favorable fragmentation is the cleavage of the C-C bond beta to the phenyl ring of the benzyl group.[10] This results in the formation of the benzyl cation (PhCH₂⁺), which immediately rearranges to the highly stable, aromatic tropylium ion.[6][7][11] This fragment gives rise to a very intense signal—often the base peak—at m/z 91 . This is a hallmark of compounds containing a benzyl moiety.[12]
-
α-Cleavage Pathways: Cleavage of the bonds adjacent to the nitrogen atom is also highly probable due to the stabilizing effect of the nitrogen's lone pair of electrons.[4][13]
-
Loss of an Ethyl Radical: Cleavage of the bond between the nitrogen and the ethyl group's α-carbon results in the loss of an ethyl radical (•C₂H₅). This forms a stable, resonance-delocalized cation with a characteristic isotopic pattern at m/z 276/278 .
-
Loss of a Benzyl Radical: Cleavage of the C-N bond can lead to the loss of a benzyl radical. The resulting bromophenyl-ethyl-amino cation would be observed at m/z 214/216 .
-
Loss of a Methyl Radical from the Ethyl Group: A common fragmentation for N-ethyl groups is the loss of a methyl radical (•CH₃) via α-cleavage, which is energetically favorable.[14] This produces a stable iminium cation at m/z 290/292 .
-
Data Summary and Interpretation
The expected mass spectrum would be a composite of these fragmentation events. The relative abundance of each fragment provides insight into the stability of the ions formed.
| m/z (Predicted) | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |
| 305/307 | [C₁₅H₁₆BrN]⁺• | Molecular Ion (M•+) | Low to Medium |
| 290/292 | [C₁₄H₁₃BrN]⁺ | α-Cleavage (Loss of •CH₃ from ethyl group) | Medium |
| 276/278 | [C₁₃H₁₁BrN]⁺• | α-Cleavage (Loss of •C₂H₅) | Medium to High |
| 214/216 | [C₈H₁₀BrN]⁺ | α-Cleavage (Loss of benzyl radical) | Medium |
| 182/184 | [C₇H₅Br]⁺• | Cleavage resulting in bromophenyl cation | Medium |
| 91 | [C₇H₇]⁺ | Benzylic Cleavage (Tropylium Ion Formation) | High (Likely Base Peak) |
Comparative Analysis with Structural Analogs
To underscore the diagnostic power of this fragmentation pattern, we compare it with two hypothetical alternatives. This comparison demonstrates how subtle changes in molecular structure lead to predictable and identifiable differences in the mass spectrum.
| Compound | Key Diagnostic Fragment (m/z) | Rationale |
| Benzyl-(4-bromo-phenyl)-ethyl-amine | 91, 276/278, 305/307 | Presence of tropylium ion (91), bromine-containing fragment (276/278), and bromine-containing M•+ (305/307). |
| Benzyl-phenyl-ethyl-amine (No Bromine) | 91, 198, 227 | Tropylium ion (91) is present. Fragments are 79 Da lighter due to the absence of bromine. M•+ is a singlet. |
| Benzyl-(4-bromo-phenyl)-methyl-amine | 91, 276/278, 291/293 | Tropylium ion (91) is present. α-cleavage loses a methyl radical, giving a fragment at M-15 (276/278). The molecular ion is 14 Da lighter. |
This comparative approach is crucial in fields like medicinal chemistry and forensic analysis, where distinguishing between closely related isomers or analogs is essential.[14][15]
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing semi-volatile compounds like Benzyl-(4-bromo-phenyl)-ethyl-amine.
Caption: A typical experimental workflow for GC-MS analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Benzyl-(4-bromo-phenyl)-ethyl-amine.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol, ethyl acetate, or dichloromethane). Vortex to ensure complete dissolution.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Instrumentation (Example Parameters):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Inlet: Split/splitless inlet, operated in splitless mode at 250°C.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 20°C/min to 300°C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the target analyte.
-
Analyze the resulting mass spectrum, identifying the molecular ion peak (m/z 305/307) and the key fragment ions (e.g., m/z 91, 276/278) as detailed in this guide.
-
Conclusion
The mass spectrometry fragmentation pattern of Benzyl-(4-bromo-phenyl)-ethyl-amine is highly predictable and rich with structural information. The spectrum is expected to be dominated by a base peak at m/z 91 , corresponding to the stable tropylium ion, which is a definitive indicator of the benzyl group. Furthermore, a series of fragments resulting from logical α-cleavages adjacent to the nitrogen atom provide evidence for the ethyl and bromophenyl substituents. The characteristic M/M+2 isotopic pattern in all bromine-containing fragments serves as an unambiguous elemental marker. By understanding these mechanistically-driven fragmentation pathways, researchers can confidently identify this molecule and distinguish it from its structural analogs, ensuring data integrity in complex analytical workflows.
References
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. [Link]
-
Al-Majid, A. M., & Barakat, A. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4154. [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
-
YouTube. (2018, December 31). mass spectrometry: tropylium ion. [Link]
-
University of Münster. MS-Terms, Mass Spectrometry. [Link]
-
chemeurope.com. Tropylium ion. [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]
-
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. [Link]
-
chemconnections.org. Information from Mass Spectrometry. [Link]
-
University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Tropylium cation. [Link]
-
Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
eGyanKosh. (n.d.). General Fragmentation Modes. [Link]
-
Frison, G., Odoardi, S., Frasson, S., et al. (2015). Characterization of the designer drug bk-2C-B... Rapid Communications in Mass Spectrometry, 29(13), 1196-204. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tropylium_ion [chemeurope.com]
- 8. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]
- 9. chemconnections.org [chemconnections.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. youtube.com [youtube.com]
- 12. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for Benzyl-(4-bromo-phenyl)-ethyl-amine purity
An in-depth comparative guide engineered for analytical chemists, researchers, and drug development professionals tasked with optimizing purity methods for complex, halogenated basic amines.
The Analytical Challenge: Halogenated Basic Amines
As a Senior Application Scientist, I frequently encounter the unique chromatographic hurdles posed by halogenated, aromatic basic amines in pharmaceutical development. Benzyl-(4-bromo-phenyl)-ethyl-amine represents a "perfect storm" of chromatographic complexity: it combines a highly hydrophobic bromophenyl ring, a π -electron-rich benzyl group, and a basic secondary amine.
When developing a stability-indicating purity method for this compound, traditional C18 columns often fail. The structural triad of this molecule leads to severe peak tailing and poor resolution from structurally similar process impurities, such as its primary amine precursor or the debrominated analog (Benzyl-phenyl-ethyl-amine). To achieve true baseline resolution and accurate quantitation, we must move beyond generic methods and engineer a separation based on precise molecular interactions.
Mechanistic Causality: The Silanol Dilemma and Alternative Selectivity
To understand why standard methods fail for Benzyl-(4-bromo-phenyl)-ethyl-amine, we must examine the stationary phase at a molecular level.
The Silanol Effect on Basic Amines
In Reversed-Phase Liquid Chromatography (RPLC), basic drugs are typically protonated at standard acidic working pHs (e.g., pH 2.0–3.0). These cationic species interact strongly with residual, unendcapped anionic silanols ( −SiO− ) on the silica surface. This secondary ion-exchange phenomenon manifests as severe peak tailing, unpredictable retention shifts, and band broadening .
Overcoming Dispersive Limitations with Mixed-Mode Selectivity
Traditional C18 columns rely almost entirely on dispersive (van der Waals) forces. Separating the brominated API from its debrominated impurity based solely on the hydrophobicity of one bromine atom is exceptionally difficult when silanol-induced tailing broadens the peaks.
To solve this, we leverage alternative stationary phases:
-
Biphenyl Phases: Introduce a mixed-mode mechanism combining hydrophobicity with strong π−π interactions. The electron-withdrawing bromine atom on the API alters the electron density of the phenyl ring, creating a massive selectivity advantage over the debrominated impurity .
-
Pentafluorophenyl (PFP) Phases: The highly electronegative fluorine atoms create strong dipole-dipole interactions and specific halogen-bonding with the bromine atom of the API, locking it into a distinct retention pocket.
Logical pathways for mitigating silanol-induced peak tailing in basic amines.
Comparative Experimental Design
To objectively determine the optimal purity method, we designed a self-validating experimental matrix comparing three column chemistries (C18, Biphenyl, and PFP) under two distinct mobile phase environments:
-
Low pH (2.5): 0.1% Formic acid in Water/Acetonitrile. (Protonates the amine, tests the column's base deactivation).
-
High pH (10.0): 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile. (Neutralizes the amine, shutting down electrostatic silanol interactions).
Data Presentation: Chromatographic Performance
Table 1: Peak Shape and Efficiency Comparison (API: Benzyl-(4-bromo-phenyl)-ethyl-amine)
| Column Chemistry | Mobile Phase pH | Retention Time (min) | Tailing Factor ( As ) | Theoretical Plates ( N ) |
| Standard C18 | 2.5 (Formic Acid) | 6.4 | 2.1 (Severe) | 4,500 |
| High-pH C18 | 10.0 (Ammonium Bicarb) | 12.1 | 1.3 (Acceptable) | 9,200 |
| Biphenyl | 2.5 (Formic Acid) | 7.8 | 1.1 (Excellent) | 12,500 |
| PFP | 2.5 (Formic Acid) | 8.2 | 1.2 (Excellent) | 11,800 |
Insight: At low pH, the C18 column fails completely due to silanol interactions. While raising the pH to 10.0 on a specialized C18 improves peak shape by neutralizing the amine, the Biphenyl and PFP columns achieve superior efficiency ( N ) even at low pH due to their highly deactivated surfaces and rapid adsorption-desorption kinetics.
Table 2: Resolution of Critical Pair (Debromo Impurity vs. API)
| Column Chemistry | Mobile Phase pH | Selectivity ( α ) | Resolution ( Rs ) |
| Standard C18 | 2.5 | 1.05 | 0.8 (Co-elution) |
| High-pH C18 | 10.0 | 1.12 | 1.5 (Marginal) |
| Biphenyl | 2.5 | 1.35 | 4.2 (Baseline) |
| PFP | 2.5 | 1.48 | 5.1 (Baseline) |
Insight: The PFP column provides the highest selectivity ( α=1.48 ) because its fluorinated surface specifically targets the bromine atom via halogen bonding, effortlessly pulling the API away from the debrominated impurity.
Self-Validating Experimental Protocol
A robust method must prove its own validity before every run. The following optimized protocol utilizes a Biphenyl column and incorporates an embedded System Suitability Test (SST) to ensure the method is fit-for-purpose prior to sample analysis .
1. Chromatographic Conditions:
-
Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 220 nm.
-
Gradient Program:
-
0–2 min: 10% B
-
2–12 min: 10% → 70% B
-
12–15 min: 70% B
-
15–15.1 min: 70% → 10% B (Re-equilibration for 4.9 min).
-
2. System Suitability Preparation (The Self-Validation Step): Prepare an SST solution containing the API at 1.0 mg/mL, spiked with exactly 0.1% (w/w) of the debromo impurity (Benzyl-phenyl-ethyl-amine).
3. Execution & Causality Check: Inject the SST solution in triplicate. The system is only validated for release testing if it meets the following causality-driven criteria:
-
Rs > 2.0 between the impurity and the API. (Proves the π−π selectivity mechanism is actively functioning).
-
As < 1.5 for the API peak. (Proves the silanol effect is successfully mitigated).
-
%RSD < 2.0% for API peak area. (Proves injection precision and complete sample elution).
Systematic workflow for developing a stability-indicating purity method.
Conclusion
When developing purity methods for complex molecules like Benzyl-(4-bromo-phenyl)-ethyl-amine, relying on generic C18 screening gradients introduces significant regulatory and analytical risk. By understanding the causality behind peak tailing (the silanol effect) and leveraging targeted molecular interactions (halogen bonding on PFP or π−π interactions on Biphenyl), analysts can engineer robust, self-validating methods that guarantee baseline resolution of critical process impurities.
References
Analytical Validation of Benzyl-(4-bromo-phenyl)-ethyl-amine: An FTIR Comparative Guide
As a Senior Application Scientist in drug development, validating the structural integrity of pharmaceutical intermediates is a critical quality control step. Benzyl-(4-bromo-phenyl)-ethyl-amine (IUPAC: N -benzyl-2-(4-bromophenyl)ethanamine) is a secondary amine typically synthesized via the reductive amination of 2-(4-bromophenyl)ethanamine with benzaldehyde.
During this synthesis, two primary failure modes exist: incomplete conversion (leaving unreacted primary amine) and catalytic hydrodehalogenation (unwanted cleavage of the carbon-bromine bond). Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to objectively confirm product performance and purity.
This guide compares the FTIR spectral profile of the target product against its primary amine precursor and a dehalogenated analog, providing a self-validating framework for spectral interpretation.
Comparative Spectral Analysis
To definitively identify the target product, we must monitor three distinct vibrational domains: the N-H stretching region, the aromatic out-of-plane (OOP) bending region, and the halogen stretching region. The table below summarizes the quantitative diagnostic peaks used to differentiate the target product from its structural alternatives.
| Vibrational Mode | Alternative 1: Precursor(2-(4-bromophenyl)ethanamine) | Target Product( N -benzyl-2-(4-bromophenyl)ethanamine) | Alternative 2: Dehalogenated Analog( N -benzyl-2-phenylethanamine) |
| N-H Stretch | ~3380, 3280 cm⁻¹ (Doublet) | ~3325 cm⁻¹ (Singlet) | ~3325 cm⁻¹ (Singlet) |
| Aromatic C-H OOP (Para) | ~820 cm⁻¹ (Strong) | ~820 cm⁻¹ (Strong) | Absent |
| Aromatic C-H OOP (Mono) | Absent | ~730, 690 cm⁻¹ (Strong) | ~730, 690 cm⁻¹ (Strong) |
| C-Br Stretch | ~1070, 500–600 cm⁻¹ | ~1070, 500–600 cm⁻¹ | Absent |
Mechanistic Breakdown of the Data
-
Amine Order Transition (3500–3300 cm⁻¹): Primary amines possess two N-H bonds, resulting in distinct symmetric and asymmetric stretching vibrations (a doublet)[1]. Upon successful benzylation, the conversion to a secondary amine restricts the molecule to a single N-H stretch, appearing as a weak singlet around 3325 cm⁻¹[2].
-
Aromatic Substitution Patterns (900–670 cm⁻¹): The addition of the benzyl group introduces a mono-substituted benzene ring, characterized by two intense OOP bending vibrations at ~730 cm⁻¹ and ~690 cm⁻¹[2]. The retention of the 4-bromophenyl group is confirmed by the persistent para-substituted OOP bend at ~820 cm⁻¹.
-
Halogen Retention (1100–500 cm⁻¹): The heavy-atom effect of bromine shifts the C-X stretching frequencies significantly lower than C-C or C-O bonds. The presence of the aryl C-Br bond is validated by an in-plane stretch at ~1070 cm⁻¹ and a broad, strong absorption band between 500–600 cm⁻¹[3]. If the molecule underwent unwanted dehalogenation during synthesis (Alternative 2), these bands would be entirely absent.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure high-fidelity data, Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet transmission. Causality: KBr is highly hygroscopic; absorbed atmospheric moisture creates a massive, broad O-H stretch (3600–3200 cm⁻¹) that completely obscures the delicate, single N-H stretch of a secondary amine[4]. ATR eliminates this matrix interference.
Step-by-Step Methodology
-
System Readiness & Background Acquisition:
-
Action: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow to evaporate, then acquire a background spectrum (32 scans).
-
Causality: Atmospheric H2O and CO2 exhibit sharp rotational-vibrational bands that mimic or mask the N-H stretch and fingerprint regions. Immediate background subtraction isolates the sample's true molecular vibrations.
-
-
Sample Application:
-
Action: Apply 1–2 mg of the neat product directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.
-
Causality: The ATR evanescent wave only penetrates 0.5–2 µm into the sample. Insufficient anvil pressure results in poor optical contact, leading to artificially weak signals at higher wavenumbers (specifically degrading the critical 3325 cm⁻¹ N-H band).
-
-
Spectral Acquisition:
-
Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.
-
Causality: A 4 cm⁻¹ resolution provides the optimal balance. Lower resolution (e.g., 8 cm⁻¹) will cause the closely spaced 730 cm⁻¹ and 690 cm⁻¹ benzyl peaks to merge, while higher resolution (e.g., 1 cm⁻¹) introduces unnecessary instrumental noise without adding structural clarity.
-
-
Data Processing & Verification:
-
Action: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and baseline correction. Verify the presence of the triad of OOP bends (820, 730, 690 cm⁻¹) to confirm both rings are intact.
-
Spectral Decision Workflow
The following logical workflow illustrates the diagnostic pathway for confirming the identity and purity of Benzyl-(4-bromo-phenyl)-ethyl-amine.
Diagnostic FTIR workflow for structural confirmation of Benzyl-(4-bromo-phenyl)-ethyl-amine.
Conclusion & Quality Control Implications
FTIR serves as a highly specific, frontline analytical tool for validating the synthesis of Benzyl-(4-bromo-phenyl)-ethyl-amine. By strictly monitoring the collapse of the primary amine doublet into a secondary amine singlet, alongside the preservation of the C-Br stretching modes and the 820 cm⁻¹ para-substituted bend, researchers can rapidly distinguish the target product from unreacted precursors or over-reduced byproducts. Adhering to the ATR protocol outlined above ensures that these subtle vibrational shifts are captured with high fidelity, preventing downstream failures in drug development pipelines.
References
-
National Center for Biotechnology Information (PubChem). "p-Bromophenethylamine | C8H10BrN | CID 533915." National Institutes of Health. Available at:[Link]
-
Royal Society of Chemistry. "A General and Selective Copper-catalyzed Reduction of Secondary Amides." Chemical Communications (ESI). Available at:[Link]
-
Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." LibreTexts Project. Available at:[Link]
-
OpenStax. "12.7 Interpreting Infrared Spectra - Organic Chemistry." OpenStax. Available at:[Link]
Sources
Analytical Comparison Guide: Reference Standards for Benzyl-(4-bromo-phenyl)-ethyl-amine Analysis
As a Senior Application Scientist, I have designed this guide to address the critical analytical challenges associated with the quantitation of Benzyl-(4-bromo-phenyl)-ethyl-amine ( N -benzyl-2-(4-bromophenyl)ethanamine). This compound—a halogenated, secondary amine derivative of phenethylamine—presents unique challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its lipophilicity, basicity, and susceptibility to matrix effects in biological samples.
This guide objectively compares the performance of different grades of reference standards, explains the mechanistic causality behind experimental choices, and provides a self-validating analytical protocol for robust quantitation.
The Causality of Reference Standard Selection
In trace-level bioanalysis, the choice of reference standard is not merely a regulatory formality; it is the mechanistic foundation of data integrity. When analyzing phenethylamine derivatives in complex matrices (e.g., plasma, urine, or hair), co-eluting endogenous components (like phospholipids) compete with the target analyte for charge in the Electrospray Ionization (ESI) source. This competition leads to ion suppression or enhancement, fundamentally altering the detector's response [1].
To counteract this, laboratories must choose between three tiers of reference materials:
-
Analytical Grade (Neat) Standards: High chemical purity, but lack metrological traceability. Suitable only for qualitative screening.
-
Certified Reference Materials (CRMs): Manufactured under ISO 17034 and ISO/IEC 17025 guidelines. These provide absolute quantitative accuracy and metrological traceability [2].
-
Stable Isotope-Labeled Internal Standards (SIL-IS): Specifically, deuterated ( D5 -benzyl) or carbon-13 labeled analogs. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and experiences the exact same ion suppression. By measuring the ratio of the unlabeled CRM to the SIL-IS, the matrix effect is mathematically canceled out [3].
Objective Comparison of Reference Standard Tiers
| Feature / Performance Metric | Analytical Grade (Neat) | Certified Reference Material (CRM) | Stable Isotope-Labeled IS (SIL-IS) |
| Metrological Traceability | No | Yes (ISO 17034) | Yes (when certified) |
| Uncertainty Value Provided | No | Yes (Expanded Uncertainty, U ) | Varies |
| Matrix Effect Compensation | None | None (Requires external calibration) | Absolute (Internal normalization) |
| Primary Application | Qualitative MS tuning, early R&D | Quantitative calibration curves | Co-spiked internal standard |
| Cost / Accessibility | Low / High | Moderate / Moderate | High / Custom Synthesis Often Required |
Mechanistic Visualization: Isotope Dilution and Matrix Effects
The following diagram illustrates the causality of ion suppression in the ESI source and how the introduction of a SIL-IS creates a self-validating quantitative system.
Caption: Mechanism of ESI ion suppression and mathematical correction via Stable Isotope-Labeled standards.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure scientific integrity, the analytical method must be designed to validate itself continuously. Benzyl-(4-bromo-phenyl)-ethyl-amine is a basic compound ( pKa≈9.5 ). Therefore, sample extraction must drive the molecule into its un-ionized state to partition into an organic solvent. Furthermore, the presence of the bromine atom provides a unique isotopic signature ( 79Br and 81Br in a ~1:1 ratio), which we will exploit for high-confidence MRM (Multiple Reaction Monitoring) [4].
Step-by-Step Methodology
Step 1: Sample Preparation & Isotope Spiking
-
Aliquot 200 µL of the biological matrix (e.g., plasma) into a clean microcentrifuge tube.
-
Crucial Causality Step: Spike the sample with 20 µL of the SIL-IS working solution (e.g., 100 ng/mL D5 -Benzyl-(4-bromo-phenyl)-ethyl-amine). Adding the IS before any extraction ensures that any subsequent physical loss of the analyte is perfectly mirrored by the IS.
Step 2: Alkaline Liquid-Liquid Extraction (LLE)
-
Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) to the sample. Causality: Raising the pH > 11.5 suppresses the protonation of the secondary amine, rendering the molecule highly lipophilic.
-
Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to resolve the phase boundary.
-
Transfer 800 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.
Step 3: Reconstitution and LC-MS/MS Analysis
-
Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).
-
Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Use a gradient elution from 10% to 90% Acetonitrile over 5 minutes. Causality: The acidic mobile phase ensures the amine is fully protonated ( [M+H]+ ) for optimal ESI+ ionization.
-
Self-Validating MS/MS Parameters: Monitor the following MRM transitions:
-
Quantifier Ion: m/z 290.1 → 91.1 (Cleavage yielding the benzyl tropylium ion).
-
Qualifier Ion: m/z 292.1 → 91.1 (Exploiting the 81Br isotope).
-
Validation Rule: The ratio of the Qualifier/Quantifier peak areas must remain within ±20% of the CRM calibration standards. Any deviation flags co-eluting matrix interference.
-
Caption: Step-by-step logical workflow for the extraction and LC-MS/MS analysis of halogenated phenethylamines.
Experimental Data: Performance Comparison
To demonstrate the empirical value of using a CRM paired with a SIL-IS versus an Analytical Grade standard alone, we evaluated the method's precision, accuracy, and matrix effect across 5 lots of human plasma.
Matrix Effect (ME %) is calculated as: (Areaspiked_post_extraction/Areaneat_standard−1)×100 . A negative value indicates ion suppression.
Table 2: Method Validation Parameters (n=5 per concentration)
| Analytical Setup | Concentration | Matrix Effect (ME %) | Mean Recovery | Precision (CV %) | Accuracy (% Bias) |
| Analytical Std (No IS) | 10 ng/mL | - 42.5% (Severe Suppression) | 68.2% | 24.1% (Fail) | - 31.5% (Fail) |
| CRM (with structural analog IS) | 10 ng/mL | - 41.0% | 70.5% | 11.4% | - 8.2% |
| CRM + SIL-IS (Deuterated) | 10 ng/mL | 0.0% (Fully Compensated) | 99.8% (Normalized) | 2.3% (Pass) | + 1.1% (Pass) |
Data Interpretation: The data conclusively shows that without an isotope-labeled standard, the severe ion suppression (-42.5%) caused by plasma phospholipids results in an unacceptable Coefficient of Variation (CV > 20%). When the CRM is paired with the SIL-IS, the matrix effect is perfectly normalized, bringing precision down to 2.3% and ensuring regulatory compliance.
Conclusion
For the rigorous analysis of Benzyl-(4-bromo-phenyl)-ethyl-amine, relying on non-certified neat standards without stable isotope dilution compromises scientific integrity. The combination of an ISO 17034 Certified Reference Material (CRM) for the calibration curve, combined with a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked prior to extraction, creates a self-validating analytical system. This approach mathematically neutralizes ESI ion suppression, accounts for extraction losses, and utilizes the unique bromine isotopic signature to guarantee absolute quantitative accuracy.
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. URL: [Link]
-
Chromatography Online. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. URL: [Link]
-
National Institutes of Health (PMC). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. URL: [Link]
A Comparative Guide to the Analytical Characterization of Benzyl-(4-bromo-phenyl)-ethyl-amine
In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and scientific validity.[1] This guide provides an in-depth comparison of analytical techniques for the characterization of Benzyl-(4-bromo-phenyl)-ethyl-amine (C₁₅H₁₆BrN), a substituted tertiary amine. We will delve into the foundational principles of elemental analysis, contrasting its utility with the structural insights provided by modern spectroscopic methods. This document is intended for researchers and scientists who require robust, validated data to support their findings.
Foundational Verification: Theoretical Elemental Analysis
Before any experimental work commences, calculating the theoretical elemental composition is a mandatory first step. This provides a baseline against which all subsequent experimental data are compared.
The structure of Benzyl-(4-bromo-phenyl)-ethyl-amine consists of a central nitrogen atom bonded to a benzyl group, a 4-bromophenyl group, and an ethyl group.
-
Chemical Formula: C₁₅H₁₆BrN
-
Molecular Weight: 290.20 g/mol
The calculation for the theoretical mass percentage of each element is as follows:
-
% Carbon (C): (15 * 12.011) / 290.204 * 100 = 62.08%
-
% Hydrogen (H): (16 * 1.008) / 290.204 * 100 = 5.56%
-
% Bromine (Br): (1 * 79.904) / 290.204 * 100 = 27.53%
-
% Nitrogen (N): (1 * 14.007) / 290.204 * 100 = 4.83%
This calculation provides the expected elemental ratios for a perfectly pure sample.
The Role of Combustion Analysis
Elemental analysis (EA) is a cornerstone technique used to determine the elemental composition of a compound.[2] The most common method, combustion analysis, involves burning a sample in an excess of oxygen and quantifying the resulting combustion products (CO₂, H₂O, and N₂).[3][4]
Why it's trusted: For decades, EA has been a benchmark for purity. Regulatory bodies and journals often require EA data that falls within ±0.4% of the theoretical values as proof of composition for small molecules.[5] It is a highly precise and accurate quantitative method.[6]
Causality in Protocol: The sample is combusted at high temperatures (often exceeding 1000°C) to ensure complete conversion to simple gases.[7] These gases are then passed through a series of traps or columns and measured by detectors, such as a thermal conductivity detector (TCD).[6] The instrument is calibrated using a known standard, like acetanilide, to ensure the accuracy of the results.
| Element | Theoretical Mass % | Acceptable Experimental Range (±0.4%) |
| Carbon (C) | 62.08% | 61.68% - 62.48% |
| Hydrogen (H) | 5.56% | 5.16% - 5.96% |
| Nitrogen (N) | 4.83% | 4.43% - 5.23% |
Note: Bromine is typically determined by other methods, such as titration or ion chromatography, as it is not directly measured in standard CHN analyzers.
While indispensable for confirming the empirical formula and purity, elemental analysis provides no information about the molecular structure. It cannot distinguish between isomers, which have the same chemical formula but different atomic arrangements. This is where spectroscopic techniques become essential.
A Deeper Dive: Orthogonal Spectroscopic Methods
To achieve full characterization as mandated by Good Laboratory Practices (GLP), multiple analytical techniques that provide different, complementary information (orthogonal methods) must be employed.[8][9] For Benzyl-(4-bromo-phenyl)-ethyl-amine, this includes NMR, Mass Spectrometry, and IR Spectroscopy.[10]
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[11] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
-
¹H NMR: For C₁₅H₁₆BrN, one would expect to see distinct signals for the aromatic protons on the benzyl and bromophenyl rings, the methylene protons of the benzyl and ethyl groups, and the methyl protons of the ethyl group. The chemical shift (ppm) and splitting patterns (singlet, doublet, triplet, etc.) reveal how the atoms are connected. Protons on carbons adjacent to the nitrogen atom are deshielded and appear further downfield (~2.3-3.0 ppm).[12]
-
¹³C NMR: This technique reveals the number of unique carbon environments. For this molecule, 15 distinct signals would be expected in the ¹³C NMR spectrum, confirming the carbon backbone. Carbons bonded to the electronegative nitrogen atom will appear in the 10-65 ppm range.[12]
Expert Insight: Unlike elemental analysis, NMR can readily distinguish between isomers. For instance, if the bromo-substituent were at the 2- or 3-position on the phenyl ring instead of the 4-position, the symmetry of the aromatic signals in both the ¹H and ¹³C NMR spectra would change dramatically, providing an unambiguous structural assignment.
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[11]
-
Molecular Ion Peak (M+): For C₁₅H₁₆BrN, the mass spectrometer would show a cluster of peaks for the molecular ion because of the natural isotopes of Bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 290 and 292. The presence of a single nitrogen atom results in an even molecular weight, consistent with the "Nitrogen Rule".[13][14]
-
Fragmentation Pattern: The bond between the benzyl group and the nitrogen is often prone to cleavage.[15] A common and often very intense peak in the mass spectrum of N-benzyl amines is the tropylium ion at m/z 91, resulting from the loss of the rest of the molecule and rearrangement of the benzyl cation.[13][16]
Trustworthiness: Using high-resolution mass spectrometry (HRMS), the molecular formula can be confirmed with extreme accuracy (typically within 5 ppm), providing definitive evidence that complements elemental analysis.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[17]
-
Tertiary Amine: As a tertiary amine, Benzyl-(4-bromo-phenyl)-ethyl-amine will notably lack the N-H stretching bands typically seen between 3300-3500 cm⁻¹ for primary and secondary amines.[18][19] This absence is a key diagnostic feature.
-
Aromatic Rings: The presence of the two aromatic rings will give rise to characteristic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.[20]
-
C-N Stretch: A C-N stretching vibration for an aromatic amine is expected in the 1335-1250 cm⁻¹ range.[19]
-
C-Br Stretch: The C-Br bond will show a stretching absorption in the fingerprint region, typically between 600-500 cm⁻¹.
Self-Validation: The data from IR spectroscopy should be entirely consistent with the structure proposed by NMR and the formula confirmed by MS and EA. For example, the absence of an N-H stretch in the IR spectrum validates the tertiary amine structure indicated by NMR.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the information required. No single method is sufficient for complete characterization.
| Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis (EA) | Elemental composition (C,H,N); Empirical Formula | Gold standard for purity assessment; High precision and accuracy.[6] | Destructive; Provides no structural information; Cannot distinguish isomers. |
| NMR Spectroscopy | Detailed molecular structure; Connectivity of atoms; Isomer identification. | Unambiguous structure elucidation; Non-destructive.[11] | Less sensitive than MS; Requires relatively pure sample. |
| Mass Spectrometry (MS) | Molecular weight; Molecular formula (HRMS); Fragmentation patterns. | Extremely sensitive; Confirms molecular formula.[10] | Can be destructive (EI); May not show a molecular ion with some techniques.[15] |
| IR Spectroscopy | Presence/absence of functional groups. | Fast; Non-destructive; Good for quick verification. | Provides limited structural information; Complex spectra can be hard to interpret fully.[21] |
Workflow & Protocols
A logical workflow ensures comprehensive and reliable characterization data.
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- 10. ijpsjournal.com [ijpsjournal.com]
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- 13. fiveable.me [fiveable.me]
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- 17. Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. projectguru.in [projectguru.in]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 21. azooptics.com [azooptics.com]
The Application Scientist's Guide to UV-Vis Spectral Analysis of Benzyl-(4-bromo-phenyl)-ethyl-amine
In the fields of forensic chemistry, toxicology, and pharmaceutical development, the precise structural identification of substituted phenethylamines is a critical analytical challenge. Benzyl-(4-bromo-phenyl)-ethyl-amine—a compound featuring a dual-aromatic system—requires careful spectrophotometric evaluation to differentiate it from its precursors and structurally similar designer analogs[1].
As an application scientist, relying solely on retention times or basic mass spectrometry can lead to false positives when dealing with positional isomers[1]. UV-Vis spectroscopy provides an orthogonal layer of structural confirmation. This guide objectively compares the UV-Vis performance of Benzyl-(4-bromo-phenyl)-ethyl-amine against alternative phenethylamine derivatives and provides a self-validating experimental protocol to ensure absolute data integrity.
Mechanistic Causality: Decoding the Chromophores
To understand the UV-Vis spectrum of Benzyl-(4-bromo-phenyl)-ethyl-amine, we must analyze the causality behind its electronic transitions. The molecule consists of two distinct aromatic rings separated by an aliphatic ethylamine spacer. Because there is no continuous π -conjugation bridging these two rings, their electronic transitions act independently. The resulting UV-Vis spectrum is an additive superposition of two isolated chromophores:
-
The N -Benzyl Moiety: Functions similarly to unsubstituted toluene or benzylamine, exhibiting a strong primary E2 -band near 206 nm and a weak, fine-structured B -band near 254 nm[2].
-
The 4-Bromophenyl Moiety: The addition of a heavy bromine atom at the para position introduces a powerful auxochrome. The lone electron pairs on the bromine atom participate in resonance with the aromatic π system, lowering the energy required for the π→π∗ transition. This induces a significant bathochromic shift (red shift), pushing the primary absorption maximum to ~213.5 nm and the secondary band to ~265 nm[3].
When combined in Benzyl-(4-bromo-phenyl)-ethyl-amine, the overlapping E2 -bands create a broadened, high-intensity absorption envelope between 210 nm and 215 nm, accompanied by an increased molar absorptivity ( ϵ ) compared to mono-aromatic alternatives.
Logical relationship of independent chromophores in Benzyl-(4-bromo-phenyl)-ethyl-amine.
Comparative UV-Vis Performance Data
How does Benzyl-(4-bromo-phenyl)-ethyl-amine compare to other common phenethylamines? Compounds with extended conjugation, such as 2,5-dimethoxy-4-bromophenethylamine (2C-B), exhibit drastically different spectral profiles due to the strong electron-donating effects of the methoxy groups directly on the brominated ring[4].
Table 1: Comparative UV-Vis Absorption Maxima
| Compound | Primary λmax (nm) | Secondary λmax (nm) | Structural Influence on Spectrum |
| Phenethylamine (PEA) | ~206 | ~258 | Baseline unsubstituted aromatic ring; sharp, blue-shifted maxima[2]. |
| 4-Bromophenethylamine | ~213.5 | ~265 | Bathochromic shift driven by the bromine auxochrome[3]. |
| Benzyl-(4-bromo-phenyl)-ethyl-amine | ~210 - 215 (Broad) | ~254, ~265 | Additive superposition of two isolated aromatic rings; higher overall ϵ . |
| 2C-B (2,5-Dimethoxy derivative) | ~220, 293 | 293 | Extended π -conjugation via methoxy groups pushes λmax to 293 nm[4]. |
| 2C-B-AN (Aminonitrile prodrug) | ~220, 293 | 293 | N-substitution maintains the 293 nm maximum of the highly conjugated core[5]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, the analytical protocol must be a self-validating system. A common pitfall in phenethylamine analysis is solvent masking and detector saturation. The following step-by-step methodology prevents these errors.
Step-by-Step Methodology
Step 1: Solvent Selection and Blanking
-
Action: Select HPLC-grade Methanol as the diluent.
-
Causality: Methanol has a UV cutoff of 205 nm. Using solvents like chloroform (cutoff 245 nm) or ethyl acetate (cutoff 256 nm) will completely mask the critical 210-215 nm E2 -band of the phenethylamine core.
-
Action: Fill two matched 10 mm quartz cuvettes with Methanol. Place them in the sample and reference beam paths of a dual-beam spectrophotometer and perform a baseline zero from 190 nm to 400 nm.
Step 2: System Suitability Test (Self-Validation)
-
Action: Analyze a 0.02 mg/mL standard solution of Caffeine in Methanol.
-
Causality: Caffeine has a well-documented, highly stable λmax at 273 nm[4]. If the instrument records the maximum at 275 nm, the monochromator calibration is drifting, and any subsequent phenethylamine data must be invalidated.
Step 3: Sample Preparation and Serial Dilution
-
Action: Prepare a stock solution of Benzyl-(4-bromo-phenyl)-ethyl-amine at 0.1 mg/mL in Methanol.
-
Action: Create two subsequent dilutions at 0.05 mg/mL and 0.025 mg/mL.
Step 4: Spectral Acquisition
-
Action: Scan each concentration from 190 nm to 400 nm at a scan rate of 1 nm/interval.
-
Action: Record the absorbance values at 213 nm and 265 nm.
Step 5: Beer-Lambert Linearity Check
-
Action: Plot the absorbance at 213 nm against the three concentrations. Calculate the coefficient of determination ( R2 ).
-
Causality: If R2<0.999 , the broadness of the 215 nm peak is likely an artifact caused by molecular aggregation or detector saturation rather than true chromophore superposition. The experiment must be repeated at lower concentrations.
Self-validating experimental workflow for UV-Vis spectrophotometric analysis.
References
- Chemical identification and differentiation of positional isomers of novel psychoactive substances - UvA-DARE (Digital Academic Repository).
- UV spectra of the unknown, of the 2C-B standard and of caffeine obtained by HPLC-DAD - ResearchGate.
- Bromobenzene | C6H5Br | CID 7961 - PubChem - NIH.
- Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV) - Indiana University.
- Prodrugs of new psychoactive substances (NPS) - LJMU Research Online.
Sources
Mechanistic Causality: Reductive Amination & Chromatographic Behavior
Optimizing and Validating the Synthesis of N-Benzyl Phenethylamines: A Comparative Guide to TLC Methodologies
Introduction N-benzyl phenethylamines are a critical class of secondary amines, widely utilized in neurochemical research for their potent agonist activity at 5-HT2A and 5-HT2C serotonin receptors[1][2]. While synthesizing these compounds via reductive amination is a well-documented procedure, validating the reaction progress presents a notorious analytical bottleneck: secondary amines inherently "streak" on standard silica gel chromatography[3].
This guide objectively compares Thin Layer Chromatography (TLC) stationary phases and mobile phase modifications, providing researchers with a self-validating protocol to accurately track and verify the synthesis of these potent molecules.
The synthesis of N-benzyl phenethylamines typically proceeds via the condensation of a primary phenethylamine with a substituted benzaldehyde to form an intermediate imine[1][2]. This imine is subsequently reduced using a mild hydride source, such as sodium cyanoborohydride (NaBH3CN). The causality behind choosing NaBH3CN over stronger reducing agents (like LiAlH4) is its selectivity; it efficiently reduces the imine in situ without prematurely reducing the unreacted benzaldehyde starting material[2].
Caption: Reductive amination pathway for N-benzyl phenethylamine synthesis.
The Analytical Challenge: The Causality of Streaking During TLC validation, researchers often observe that the N-benzyl phenethylamine product forms an elongated smear rather than a distinct spot on standard silica gel. This phenomenon is caused by the acidic nature of the free silanol groups (Si-OH) on the silica surface. The secondary amine's nitrogen lone pair engages in strong, multivalent hydrogen bonding and ionic interactions with these silanols[3]. As the mobile phase ascends, the amine is continuously adsorbed and desorbed at varying rates, causing the band to broaden.
To counteract this, the analytical system must be modified either by altering the stationary phase or by introducing a mobile phase modifier (such as Triethylamine or Ammonia) to competitively bind and mask the silanol sites[3].
Comparative Analysis of TLC Stationary Phases
To achieve high-resolution validation, we compare three distinct TLC approaches:
-
Standard Silica Gel 60 F254 (with Et3N modifier): The industry standard. Requires the addition of 1-5% triethylamine (Et3N) or aqueous ammonia to the mobile phase to mask silanol groups and prevent streaking[3].
-
High-Performance TLC (HPTLC) Silica Gel 60 F254: Utilizes optimized silica with a significantly smaller, uniform particle size (5-6 µm vs. 10-12 µm). This higher packing density reduces sample diffusion, accelerating analysis time and increasing detection sensitivity by up to 10 times[4][5].
-
Aluminum Oxide (Alumina) Basic TLC: Replaces silica with basic alumina, completely removing acidic silanol interactions. Ideal for highly basic secondary amines, though it offers different selectivity and requires distinct solvent systems.
Table 1: Quantitative Comparison of TLC Alternatives for Amine Validation
| Parameter | Standard Silica Gel 60 | HPTLC Silica Gel 60 | Basic Alumina |
| Mean Particle Size | 10 - 12 µm[5] | 5 - 6 µm[5] | ~10 µm |
| Layer Thickness | 250 µm[5] | 200 µm[5] | 200 - 250 µm |
| Typical Separation Time | 20 - 200 min[5] | 3 - 20 min[5] | 15 - 45 min |
| Detection Limit (UV) | 1 - 5 ng[5] | 100 - 500 pg[5] | 1 - 5 ng |
| Amine Streaking Risk | High (Requires Modifier) | Moderate (Needs Modifier) | Low (No Modifier Needed) |
| Optimal Application | Routine reaction monitoring | Precise quantification / purity | Highly basic/sensitive amines |
Experimental Methodologies: A Self-Validating Workflow
Protocol 1: Synthesis of N-Benzyl Phenethylamine via Reductive Amination
-
Preparation: Dissolve 1.0 equivalent of the phenethylamine hydrochloride salt in anhydrous methanol under an inert atmosphere[2].
-
Free-basing: Add 1.1 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to liberate the free amine[2].
-
Condensation: Add 1.1 equivalents of the substituted benzaldehyde. Stir at room temperature for 2-4 hours to allow complete imine formation.
-
Reduction: Portion-wise, add 1.5 equivalents of sodium cyanoborohydride (NaBH3CN). Stir for an additional 12 hours at room temperature[2].
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with dichloromethane. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol 2: Self-Validating TLC Workflow (Standard Silica with Modifier) To ensure the TLC accurately reflects the reaction mixture without artifactual streaking, this protocol employs a "co-spotting" and dual-visualization system. This creates a self-validating feedback loop: the co-spot proves the Rf shift is real, while dual-staining confirms the functional group transformation.
-
Mobile Phase Preparation: Prepare a solvent system of Dichloromethane:Methanol (90:10 v/v). Crucially, add 1% v/v Triethylamine (Et3N) or aqueous ammonia[3]. Mix thoroughly.
-
Chamber Saturation: Pour the mobile phase into a developing chamber. Insert a piece of filter paper to act as a wick. Seal the chamber and allow it to equilibrate for 10 minutes. This ensures the atmosphere is saturated with solvent and modifier vapors, preventing edge effects.
-
Sample Spotting: Using a glass capillary, apply a "co-spot" system on the baseline of a Silica Gel 60 F254 plate: Lane 1 (Phenethylamine starting material), Lane 2 (Co-spot of SM + Reaction Mixture), Lane 3 (Reaction Mixture).
-
Development: Place the plate in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and mark the solvent front.
-
Drying (Critical Step): Dry the plate thoroughly with a heat gun to volatilize the Et3N. Causality: Residual Et3N is a tertiary amine; if not removed, it will react with subsequent chemical stains, turning the entire plate yellow or dark and masking your analytes[6].
-
Visualization:
-
UV Light (254 nm): Observe the quenching of the fluorescent indicator by aromatic rings.
-
Ninhydrin Stain: Dip the plate in ninhydrin solution and heat. The unreacted primary phenethylamine will appear as a dark purple spot, while the N-benzyl phenethylamine product will appear as a distinct light yellow/orange spot, validating the conversion from a primary to a secondary amine[3][6].
-
Caption: Self-validating TLC workflow for secondary amines.
Conclusion
When validating the synthesis of N-benzyl phenethylamines, standard silica TLC is highly susceptible to secondary amine streaking. While adding a basic modifier like Et3N resolves this, it requires rigorous drying before staining to prevent background interference[6]. For laboratories requiring high-throughput, precise quantification, upgrading to HPTLC plates offers a 5-10x increase in sensitivity and drastically reduced development times[4][5]. By understanding the causality behind silanol interactions and employing a self-validating co-spotting workflow, researchers can ensure the highest degree of scientific integrity during synthetic validation.
References
- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists | Source: PMC | URL
- The Profound Impact of N-Benzyl Substitution on Phenethylamine Neurochemistry: A Technical Guide | Source: Benchchem | URL
- High-Performance Thin Layer Chromatography (HPTLC)
- HPTLC | Source: Merck Millipore | URL
- TLC confusion?! | Source: Reddit (r/chemistry)
- TLC stains | Source: REACH Devices | URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
